Diacetoxy-6-gingerdiol
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
143615-75-2 |
|---|---|
Molekularformel |
C21H32O6 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[(3R,5S)-3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate |
InChI |
InChI=1S/C21H32O6/c1-5-6-7-8-18(26-15(2)22)14-19(27-16(3)23)11-9-17-10-12-20(24)21(13-17)25-4/h10,12-13,18-19,24H,5-9,11,14H2,1-4H3/t18-,19+/m0/s1 |
InChI-Schlüssel |
PXBFKEHWQRAQQD-RBUKOAKNSA-N |
Isomerische SMILES |
CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the mechanism of action of Diacetoxy-6-gingerdiol?
An In-depth Technical Guide on the Mechanism of Action of Diacetoxy-6-gingerdiol
Introduction
This compound, a diarylheptanoid derived from the rhizomes of ginger (Zingiber officinale), has emerged as a compound of significant interest due to its anti-inflammatory and antioxidant properties.[1] Recent research has elucidated its protective effects on the extracellular matrix (ECM) of nucleus pulposus cells (NPCs), suggesting its potential as a therapeutic agent for intervertebral disc degeneration (IDD). This document provides a detailed overview of the molecular mechanism of action of this compound, with a focus on its interaction with key signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of the IL-1β-mediated NLRP3 inflammasome pathway and the subsequent suppression of cellular pyroptosis.[1][2] Additionally, it confers cytoprotective effects through the activation of the Nrf2/HO-1 signaling axis.[2]
Inhibition of the NLRP3 Inflammasome Pathway
Interleukin-1β (IL-1β) is a key pro-inflammatory cytokine implicated in the pathogenesis of IDD. It triggers a signaling cascade that leads to the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
This compound directly targets and inhibits the activity of the NLRP3 inflammasome.[2] This inhibitory action disrupts the inflammatory cascade, leading to a reduction in the catabolism of the extracellular matrix and promoting anabolism in nucleus pulposus cells.[1]
Suppression of Pyroptosis
Pyroptosis is a form of pro-inflammatory programmed cell death dependent on caspase-1. The activation of the NLRP3 inflammasome and caspase-1 leads to the cleavage of Gasdermin D (GSDMD), a key protein in the execution of pyroptosis. The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cellular contents.
This compound has been shown to significantly suppress the expression of key pyroptosis markers, including GSDMD and Caspase-1, in IL-1β-induced NPCs.[2] This inhibition of pyroptosis helps to preserve the integrity of the nucleus pulposus cellular microenvironment.[2]
Activation of the Nrf2/HO-1 Axis
Beyond its anti-inflammatory effects, this compound also exhibits antioxidant properties by activating the Nrf2/HO-1 signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). By up-regulating Nrf2, this compound enhances the cellular defense against oxidative stress, which is a contributing factor to the pathology of IDD.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
| Parameter | Value | Cell Type | Reference |
| Bioactivity & Cytotoxicity | |||
| Non-cytotoxic Concentration | ≤ 1 nM | Nucleus Pulposus Cells (NPCs) | [1][2] |
| Experimental Concentrations | 0.5 nM and 1 nM | Nucleus Pulposus Cells (NPCs) | [1][2] |
| Molecular Targeting | |||
| Binding Score to NLRP3 | -30.64 kcal/mol | In silico (NPCs context) | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: IL-1β-mediated NLRP3 Inflammasome and Pyroptosis Pathway Inhibition by this compound.
Caption: Activation of the Nrf2/HO-1 Antioxidant Pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for investigating the effects of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxicity of this compound on human nucleus pulposus cells (NPCs).
-
Method: Cell Counting Kit-8 (CCK-8) assay.
-
Protocol:
-
Seed NPCs in 96-well plates at a density of 5 x 10³ cells/well and culture overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 10, 50, 100 nM) for 24 and 48 hours.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the mRNA expression levels of genes related to inflammation, pyroptosis, and matrix metabolism.
-
Protocol:
-
RNA Extraction: Isolate total RNA from treated and untreated NPCs using a TRIzol reagent according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a SYBR Green qPCR master mix on a real-time PCR system.
-
Typical Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
Target Genes: GSDMD, Caspase-1, NLRP3, Aggrecan, Collagen II.
-
Housekeeping Gene: GAPDH for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
-
Western Blot Analysis
-
Objective: To detect the protein expression levels of key signaling molecules.
-
Protocol:
-
Protein Extraction: Lyse NPCs in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NLRP3, anti-Caspase-1, anti-GSDMD, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Caption: Experimental workflow for analyzing the molecular effects of this compound.
Conclusion
This compound demonstrates a multi-faceted mechanism of action that makes it a promising candidate for the treatment of intervertebral disc degeneration. Its ability to concurrently inhibit the IL-1β-mediated NLRP3 inflammasome pathway and activate the cytoprotective Nrf2/HO-1 axis addresses both the inflammatory and oxidative stress components of IDD pathology. The provided data and protocols offer a foundational guide for further research and development of this potent natural compound.
References
Diacetoxy-6-Gingerdiol: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetoxy-6-gingerdiol, a derivative of gingerol found in the rhizomes of Zingiber officinale, is emerging as a compound of significant interest in the scientific community.[1][2][3][4] Possessing notable anti-inflammatory and antioxidant properties, this diarylheptanoid shows promise in the modulation of key cellular pathways implicated in degenerative diseases.[1] This technical guide provides a comprehensive overview of the known biological activities and functions of this compound, with a focus on its therapeutic potential in intervertebral disc degeneration. We present a summary of quantitative data, detailed experimental protocols from key studies, and visual representations of its mechanism of action to facilitate further research and drug development efforts.
Introduction
Derived from ginger, a plant with a long history of medicinal use, this compound is a specialized compound isolated from the dichloromethane extract of ginger rhizomes.[1][2][3] Its parent compound, 6-gingerol, is known for a wide range of biological activities, including anti-tumor, antioxidant, and anti-inflammatory effects.[5][6][7] this compound, a structurally related molecule, has been shown to exhibit potent biological effects, particularly in the context of cellular protection and modulation of inflammatory responses.[1] This guide will delve into the specific mechanisms and experimental evidence supporting the biological functions of this compound.
Biological Activities and Functions
The primary reported biological activities of this compound revolve around its anti-inflammatory and antioxidant effects. A key area of investigation has been its protective role in nucleus pulposus cells (NPCs), the central component of intervertebral discs.
Anti-inflammatory Effects
This compound has been demonstrated to protect the extracellular matrix (ECM) of nucleus pulposus cells and mitigate intervertebral disc degeneration by targeting the IL-1β-mediated NLRP3 inflammasome pathway.[1] Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of intervertebral disc degeneration. By inhibiting the NLRP3 inflammasome, this compound effectively curtails the downstream inflammatory cascade.
Anti-pyroptotic Effects
In addition to its anti-inflammatory activity, this compound has been shown to inhibit pyroptosis in NPCs.[1][8] Pyroptosis is a form of pro-inflammatory programmed cell death. The compound was found to suppress the expression of key pyroptosis markers, including Gasdermin D (GSDMD), Caspase-1, and IL-1β in an IL-1β-induced in vitro model of intervertebral disc degeneration.[8]
Antioxidant Effects
The protective effects of this compound are also attributed to its antioxidant properties. Research suggests that it can activate the Nrf2/HO-1 signaling pathway, a critical pathway involved in the cellular defense against oxidative stress.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on the effects of this compound on nucleus pulposus cells.
Table 1: Cytotoxicity of this compound on Nucleus Pulposus Cells (NPCs)
| Concentration | Treatment Duration | Cytotoxicity |
| ≤ 1 nM | 24 hours | Not positively cytotoxic[1][8] |
| ≤ 1 nM | 48 hours | Not positively cytotoxic[8] |
| > 1 nM | Not specified | Potential for cytotoxicity |
Table 2: Efficacy of this compound in an In Vitro Model of Intervertebral Disc Degeneration
| Concentration | Treatment Duration | Key Effects |
| 0.5 nM, 1 nM | 24 hours | Promotes anabolism of extracellular matrix[1] |
| 0.5 nM, 1 nM | 24 hours | Inhibits catabolism of extracellular matrix[1] |
| 0.5 nM, 1 nM | 24 hours | Inhibits pyroptosis in NPCs[1] |
Table 3: Molecular Targeting of this compound
| Target Protein | Binding Score (kcal/mol) | Cell Type |
| NLRP3 | -30.64 | Nucleus Pulposus Cells[1] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Line: Human nucleus pulposus cells (NPCs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: NPCs are treated with varying concentrations of this compound (e.g., 0.5 nM, 1 nM) for specified durations (e.g., 24 or 48 hours). For in vitro models of intervertebral disc degeneration, cells are often pre-treated with IL-1β to induce an inflammatory state before the addition of this compound.
Cytotoxicity Assay
-
Method: Cell Counting Kit-8 (CCK-8) assay.
-
Procedure:
-
Seed NPCs in 96-well plates.
-
After adherence, treat cells with different concentrations of this compound for 24 or 48 hours.
-
Add CCK-8 solution to each well and incubate for a specified time.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.
-
Western Blot Analysis
-
Purpose: To determine the protein expression levels of key markers in signaling pathways.
-
Procedure:
-
Lyse treated and control cells to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against target proteins (e.g., NLRP3, GSDMD, Caspase-1, IL-1β, Nrf2, HO-1) overnight at 4°C.
-
Incubate with a corresponding secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qPCR)
-
Purpose: To measure the mRNA expression levels of target genes.
-
Procedure:
-
Extract total RNA from treated and control cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the genes of interest (e.g., GSDMD).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change using the 2^-ΔΔCt method.
-
Signaling Pathways and Mechanisms of Action
The biological functions of this compound are mediated through its interaction with specific intracellular signaling pathways.
Inhibition of the IL-1β-Mediated NLRP3 Inflammasome Pathway
This compound directly targets the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response. By inhibiting NLRP3, it prevents the activation of Caspase-1, which in turn blocks the maturation and secretion of the pro-inflammatory cytokine IL-1β.
Caption: Inhibition of the IL-1β-mediated NLRP3 inflammasome pathway by this compound.
Regulation of Pyroptosis
By inhibiting Caspase-1 activation, this compound also prevents the cleavage of Gasdermin D (GSDMD), a key step in the execution of pyroptosis. This prevents the formation of pores in the cell membrane and the subsequent release of cellular contents and pro-inflammatory signals.
Caption: this compound inhibits pyroptosis by blocking Caspase-1-mediated GSDMD cleavage.
Activation of the Nrf2/HO-1 Antioxidant Pathway
This compound has been suggested to exert its protective effects in part through the activation of the Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.
Conclusion and Future Directions
This compound is a promising natural compound with well-defined anti-inflammatory, anti-pyroptotic, and antioxidant activities. Its ability to modulate the NLRP3 inflammasome and Nrf2 signaling pathways highlights its therapeutic potential for treating inflammatory and degenerative conditions, particularly intervertebral disc degeneration.
Future research should focus on:
-
In vivo studies: To validate the efficacy and safety of this compound in animal models of intervertebral disc degeneration and other inflammatory diseases.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-activity relationship (SAR) studies: To identify key structural features responsible for its biological activity and to potentially design more potent and specific derivatives.
-
Clinical trials: To evaluate the therapeutic efficacy of this compound in human patients.
The continued investigation of this compound holds significant promise for the development of novel therapies for a range of debilitating diseases. This guide serves as a foundational resource for scientists and researchers dedicated to advancing this important area of study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 143615-75-2|DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isolation and Purification of Diacetoxy-6-gingerdiol from Zingiber officinale
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacetoxy-6-gingerdiol, a derivative of gingerdiol, is a naturally occurring compound found in the rhizomes of ginger (Zingiber officinale)[1][2]. This diarylheptanoid has garnered significant interest within the scientific community due to its potent anti-inflammatory and antioxidant properties[1]. Research has specifically highlighted its role in the inhibition of the IL-1β-mediated NLRP3 inflammasome pathway, suggesting its potential as a therapeutic agent for inflammatory conditions[1]. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from ginger rhizomes, presents its key analytical data, and illustrates its relevant biological signaling pathway.
Physicochemical and Spectroscopic Data
A summary of the key analytical data for this compound is presented below. This information is crucial for the identification and characterization of the compound during and after the purification process.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₆ | [3] |
| Molecular Weight | 380.48 g/mol | |
| Appearance | Yellowish oil | Inferred from similar compounds |
| Solubility | Dichloromethane, Chloroform, Ethyl Acetate, DMSO, Acetone | |
| ¹H NMR (CDCl₃) | Data not fully available in searched literature. | |
| ¹³C NMR (CDCl₃) | Data not fully available in searched literature. | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺, [(M+H) – CH₃COOH]⁺ at m/z 321.2046, [(M+H) – 2CH₃COOH]⁺ at m/z 261.1843, [M+Na]⁺ | [3][4] |
Experimental Protocols
Extraction of Crude Ginger Oleoresin
This protocol describes the initial solvent extraction of the crude oleoresin from dried ginger rhizomes, which will contain this compound.
Materials and Equipment:
-
Dried ginger rhizomes, powdered
-
Dichloromethane (CH₂Cl₂)
-
Soxhlet apparatus or equivalent extraction setup
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Weigh 500 g of finely powdered, dried ginger rhizomes.
-
Place the ginger powder into a large cellulose thimble and position it in the chamber of a Soxhlet apparatus.
-
Add 2.5 L of dichloromethane to the boiling flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Continue the extraction for 8-12 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, allow the apparatus to cool.
-
Filter the dichloromethane extract through Whatman No. 1 filter paper to remove any fine plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude ginger oleoresin.
-
Store the crude oleoresin at 4°C in a sealed, light-protected container.
Purification by Silica Gel Column Chromatography
This step aims to fractionate the crude oleoresin to isolate compounds with similar polarities, including this compound.
Materials and Equipment:
-
Crude ginger oleoresin
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column (e.g., 5 cm diameter, 60 cm length)
-
Hexane (n-Hexane)
-
Ethyl acetate (EtOAc)
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a slurry of 200 g of silica gel in hexane and pour it into the chromatography column, allowing it to pack uniformly without air bubbles.
-
Dissolve 10 g of the crude ginger oleoresin in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely from the silica gel-adsorbed sample.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Begin elution with a non-polar mobile phase, starting with 100% hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:EtOAc (4 column volumes)
-
90:10 Hexane:EtOAc (4 column volumes)
-
80:20 Hexane:EtOAc (4 column volumes)
-
70:30 Hexane:EtOAc (4 column volumes)
-
50:50 Hexane:EtOAc (4 column volumes)
-
100% EtOAc (2 column volumes)
-
-
Collect fractions of approximately 20-30 mL.
-
Monitor the separation by spotting collected fractions on TLC plates. Develop the TLC plates in a mobile phase of Hexane:EtOAc (e.g., 7:3 or 1:1 v/v) and visualize under a UV lamp.
-
Pool the fractions that contain the compound of interest based on their TLC profiles. This compound is expected to elute in the mid-to-high polarity fractions.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
Materials and Equipment:
-
Semi-purified this compound fraction
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative HPLC column (e.g., 250 x 20 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for improved peak shape)
-
Rotary evaporator or lyophilizer
Procedure:
-
Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the C18 column.
-
Prepare the mobile phase, for example, a gradient of acetonitrile and water. A starting condition could be 50:50 ACN:Water, moving to a higher concentration of ACN over 30-40 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject the sample onto the column.
-
Run the gradient elution and monitor the chromatogram at a suitable wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Combine the collected fractions containing the pure compound.
-
Remove the solvent from the collected fractions using a rotary evaporator or by lyophilization to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
Signaling Pathway
This diagram depicts the inhibitory effect of this compound on the IL-1β-mediated NLRP3 inflammasome pathway.
Caption: Inhibition of NLRP3 Inflammasome by this compound.
Conclusion
This technical guide outlines a comprehensive approach to the isolation and purification of this compound from Zingiber officinale. The provided protocols, while based on general methods for gingerols, offer a solid foundation for researchers to obtain this promising bioactive compound for further investigation. The presented analytical data and the visualization of its mechanism of action in the NLRP3 pathway underscore its potential in the development of novel anti-inflammatory therapeutics. Further research is warranted to establish a standardized protocol and to fully elucidate the pharmacological profile of this compound.
References
Diacetoxy-6-Gingerdiol: A Deep Dive into its Mechanisms of Action in Cellular Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Diacetoxy-6-gingerdiol, a bioactive compound isolated from the rhizomes of ginger (Zingiber officinale), has emerged as a promising therapeutic agent with potent anti-inflammatory and antioxidant properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of this compound on key cellular pathways. Drawing upon recent scientific findings, this document details its role in the inhibition of inflammatory cascades and the activation of antioxidant responses, offering valuable insights for researchers and professionals engaged in drug discovery and development. The primary focus will be on its protective effects on nucleus pulposus cells (NPCs) and its potential in mitigating intervertebral disc degeneration (IDD).[1][2]
Core Cellular Pathways Modulated by this compound
Recent research has elucidated the significant role of this compound in modulating critical cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Inhibition of the IL-1β-Mediated NLRP3 Inflammasome Pathway and Pyroptosis
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of various inflammatory diseases, including intervertebral disc degeneration. This compound has been shown to counteract the detrimental effects of IL-1β by directly targeting the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β and initiates a pro-inflammatory form of programmed cell death known as pyroptosis.
This compound effectively inhibits the IL-1β-mediated activation of the NLRP3 inflammasome in nucleus pulposus cells.[1][2] This inhibition, in turn, suppresses the downstream activation of caspase-1 and the subsequent cleavage of Gasdermin D (GSDMD), a key executioner of pyroptosis. By blocking this pathway, this compound prevents the lytic cell death of NPCs and the release of inflammatory cellular contents, thereby preserving the integrity of the extracellular matrix.[1]
Activation of the Nrf2/HO-1 Antioxidant Pathway
In addition to its anti-inflammatory effects, this compound demonstrates significant antioxidant activity through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, including HO-1.
The upregulation of HO-1 by this compound leads to the production of biliverdin, carbon monoxide, and free iron, which collectively contribute to the resolution of oxidative stress and the maintenance of cellular homeostasis. This antioxidant mechanism is crucial for protecting nucleus pulposus cells from the damaging effects of reactive oxygen species (ROS) generated during inflammatory conditions.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key molecular markers in nucleus pulposus cells, as reported in the literature.
Table 1: Effect of this compound on Markers of Extracellular Matrix (ECM) Metabolism in IL-1β-stimulated Nucleus Pulposus Cells
| Marker | Treatment Group | Concentration | Change vs. IL-1β Control | Reference |
| Anabolic Markers | ||||
| Collagen Type II | This compound | 0.5 nM | Increased | [1] |
| This compound | 1 nM | Increased | [1] | |
| Aggrecan | This compound | 0.5 nM | Increased | [1] |
| This compound | 1 nM | Increased | [1] | |
| Catabolic Markers | ||||
| ADAMTS-4 | This compound | 0.5 nM | Decreased | [1] |
| This compound | 1 nM | Decreased | [1] | |
| MMP-3 | This compound | 0.5 nM | Decreased | [1] |
| This compound | 1 nM | Decreased | [1] |
Table 2: Effect of this compound on Markers of the NLRP3 Inflammasome and Pyroptosis in IL-1β-stimulated Nucleus Pulposus Cells
| Marker | Treatment Group | Concentration | Change vs. IL-1β Control | Reference |
| GSDMD | This compound | 0.5 nM | Decreased | [1] |
| This compound | 1 nM | Decreased | [1] | |
| Caspase-1 | This compound | 0.5 nM | Decreased | [1] |
| This compound | 1 nM | Decreased | [1] | |
| IL-1β | This compound | 0.5 nM | Decreased | [1] |
| This compound | 1 nM | Decreased | [1] |
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the cellular effects of this compound. These are based on standard molecular and cell biology techniques and should be adapted as necessary for specific experimental conditions.
Cell Culture and Treatment
-
Cell Line: Primary human nucleus pulposus cells (NPCs) are isolated from surgical samples.
-
Culture Conditions: Cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For inflammatory stimulation, cells are pre-treated with IL-1β (e.g., 10 ng/mL) for a specified period. This compound is then added at desired concentrations (e.g., 0.5 nM and 1 nM) for the indicated treatment duration (e.g., 24 hours).
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, GSDMD, Nrf2, HO-1, Collagen Type II, Aggrecan, ADAMTS-4, MMP-3, and β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable RNA isolation reagent. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Immunofluorescence Staining
-
Cell Seeding and Treatment: NPCs are seeded on glass coverslips and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are blocked with goat serum and then incubated with primary antibodies against target proteins overnight at 4°C. After washing, cells are incubated with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Images are captured using a fluorescence microscope.
Conclusion
This compound exhibits significant therapeutic potential through its dual action as a potent anti-inflammatory and antioxidant agent. Its ability to inhibit the IL-1β-mediated NLRP3 inflammasome pathway and subsequent pyroptosis, coupled with its activation of the protective Nrf2/HO-1 antioxidant response, makes it a compelling candidate for the development of novel therapies for inflammatory conditions such as intervertebral disc degeneration. The quantitative data and mechanistic insights provided in this guide underscore the importance of further preclinical and clinical investigations to fully realize the therapeutic promise of this natural compound. The detailed experimental protocols offer a foundation for researchers to further explore the multifaceted cellular effects of this compound.
References
Diacetoxy-6-gingerdiol CAS number and chemical information
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetoxy-6-gingerdiol, a diarylheptanoid derived from the rhizomes of Zingiber officinale Roscoe (ginger), has garnered significant interest within the scientific community for its notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical information, experimental protocols, and biological activities of this compound, with a particular focus on its modulation of the NLRP3 inflammasome and Nrf2/HO-1 signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Information
This compound, also known by its IUPAC name [3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate, is a key bioactive compound found in ginger.[1][2][3][4][5][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 143615-75-2 | [2][4][6] |
| Molecular Formula | C₂₁H₃₂O₆ | [2][4] |
| Molecular Weight | 380.48 g/mol | [2][4] |
| Appearance | Oil | [3] |
| Purity | >98% (by HPLC) | [3][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Storage | Store at -20°C, sealed and away from moisture. | [2][4] |
Experimental Protocols
Isolation of this compound from Zingiber officinale
This compound is naturally present in the rhizomes of ginger and can be isolated through chromatographic techniques.[2][3][6]
Protocol:
-
Extraction: The dried and powdered rhizomes of Zingiber officinale are extracted with dichloromethane.[2][6]
-
Fractionation: The crude extract is subjected to column chromatography on silica gel.
-
Purification: Further purification is achieved using various chromatographic methods such as Sephadex LH-20, ODS (Octadecylsilane), and MCI (Mitsubishi Chemical Industries) gel column chromatography to yield pure this compound.[3] The purity of the isolated compound is then confirmed by High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR).[3][8]
Chemical Synthesis of this compound
While isolation from its natural source is common, a stereoselective synthesis of (+)-[6]-gingerdiol, the precursor to this compound, has been reported starting from vanillin. The diacetoxy derivative can then be obtained through acetylation.[9]
Key Synthetic Steps for (+)-[6]-gingerdiol:
-
Mouroka allylation
-
Diasterioselective iodine-induced electrophilic cyclization
-
Ring-opening of an epoxide[9]
Acetylation of the resulting[6]-gingerdiol with acetic anhydride in pyridine yields this compound.
Biological Assays
The cytotoxic effects of this compound can be assessed using a CCK-8 (Cell Counting Kit-8) assay. For instance, in studies with nucleus pulposus cells (NPCs), cells are treated with varying concentrations of this compound (e.g., 0-100 nM) for 24 to 48 hours, and cell viability is measured spectrophotometrically.[5]
The antioxidant potential of this compound can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The discoloration of the DPPH solution is measured spectrophotometrically, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[10]
Biological Activity and Mechanisms of Action
This compound exhibits significant anti-inflammatory and antioxidant activities, primarily through its interaction with key cellular signaling pathways.[1][5]
Table 2: Biological Activities of this compound
| Activity | Cell Line/Model | Observed Effect | Concentration | Reference(s) |
| Anti-inflammatory | Nucleus Pulposus Cells (NPCs) | Inhibition of IL-1β-mediated NLRP3 inflammasome pathway | 0.5, 1 nM | [1] |
| Antioxidant | - | - | - | [5] |
| Cytoprotective | Nucleus Pulposus Cells (NPCs) | Protects the extracellular matrix and ameliorates intervertebral disc degeneration | 0.5, 1 nM | [1] |
| Cytotoxicity | HT-29 human colon cancer cells | Stronger cytotoxicity than[6]-gingerol | - | [8] |
Inhibition of the NLRP3 Inflammasome Pathway
This compound has been shown to be a potent inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[11] By inhibiting this pathway, this compound effectively reduces inflammation.[1]
Activation of the Nrf2/HO-1 Signaling Pathway
This compound can also exert its protective effects by activating the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1.[12][13] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of these protective genes.[12][13] This mechanism contributes to the antioxidant and anti-inflammatory properties of this compound.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and characterization of this compound.
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS:143615-75-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 143615-75-2|DC Chemicals [dcchemicals.com]
- 7. This compound supplier | CAS 143615-75-2 | AOBIOUS [aobious.com]
- 8. Analysis of Chemical Properties of Edible and Medicinal Ginger by Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. Activation of Nrf2 target enzymes conferring protection against oxidative stress in PC12 cells by ginger principal constituent 6-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ginger Oleoresin Alleviated γ-Ray Irradiation-Induced Reactive Oxygen Species via the Nrf2 Protective Response in Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diacetoxy-6-gingerdiol Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetoxy-6-gingerdiol is a gingerol compound isolated from the rhizomes of Zingiber officinale (ginger).[1] While research has indicated its anti-inflammatory and antioxidant properties, particularly in protecting nucleus pulposus cells through the inhibition of the IL-1β-mediated NLRP3 pathway, its direct anti-cancer effects are an emerging area of investigation.[1] These application notes provide detailed protocols for studying the effects of this compound on cancer cells, drawing upon established methodologies for the closely related and well-studied compound, 6-gingerol. The provided protocols for cell viability, apoptosis, and cell cycle analysis serve as a robust starting point for characterizing the potential anti-neoplastic properties of this compound.
Given the limited specific data on this compound in cancer models, the following protocols are adapted from extensive research on 6-gingerol. Researchers should consider these as foundational methods that will likely require optimization, particularly concerning optimal concentrations and treatment durations for specific cancer cell lines.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and the related compound 6-gingerol to provide a comparative context for experimental design.
Table 1: Effects of this compound on Nucleus Pulposus Cells (NPCs)
| Parameter | Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |
| Cytotoxicity | NPCs | 0-100 nM | 24 or 48 h | Not cytotoxic at concentrations of 1 nM or lower. | [1] |
| ECM Regulation | NPCs | 0.5, 1 nM | 24 h | Promoted anabolism and inhibited catabolism of the extracellular matrix. | [1] |
| Pyroptosis | NPCs | 0.5, 1 nM | 24 h | Inhibited pyroptosis. | [1] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of 6-Gingerol on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Concentration(s) | Incubation Time | Observed Effect | Reference |
| Breast Cancer | MDA-MB-231, MCF-7 | 100, 200 µM | 48 h | Inhibition of cell proliferation, G0/G1 cell cycle arrest, and induction of apoptosis. | [2] |
| Colon Cancer | HCT-116 | 0-200 µM | 24 h | Dose-dependent inhibition of cell growth (IC50 of 160.42 µM). | [3] |
| Lung Cancer | H-1299 | 0-200 µM | 24 h | Inhibition of cell growth (IC50 = 200 µM for a metabolite of 6-gingerol). | [3] |
| Pancreatic Cancer | HPAC, BxPC-3 | 400 µM | 24, 48, or 72 h | G1 phase cell cycle arrest. | [4] |
| Renal Cell Carcinoma | ACHN, 786-O, 769-P | 10, 30, 50 µM | 48 h | Enhanced accumulation of cells at the G1 transition. | [5] |
| Bladder Cancer | 5637 | 100, 300, 500 µM | Not specified | Inhibition of cell proliferation and induction of apoptosis. | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT-116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve a range of final concentrations for treatment (a starting range could be 0.1 µM to 200 µM, based on 6-gingerol studies). Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (determined from the MTT assay, e.g., IC50 concentration) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24, 48, or 72 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathways
This protocol is to investigate the effect of this compound on key signaling proteins. Based on 6-gingerol data, potential pathways to investigate include PI3K/Akt, MAPK, and apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cyclin D1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Caption: A potential signaling pathway (PI3K/Akt) that may be modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [6]-Gingerol Induces Cell Cycle Arrest and Cell Death of Mutant p53-expressing Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Gingerol induces cell-cycle G1-phase arrest through AKT–GSK 3β–cyclin D1 pathway in renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [6]-Gingerol induces Caspase-Dependent Apoptosis in Bladder Cancer cells via MAPK and ROS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Diacetoxy-6-gingerdiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetoxy-6-gingerdiol, a derivative of gingerol found in the rhizomes of Zingiber officinale, has emerged as a promising therapeutic agent with potent anti-inflammatory and antioxidant properties.[1] Recent in vitro studies have elucidated its protective effects against intervertebral disc degeneration (IDD) by targeting key inflammatory and antioxidant signaling pathways.[1][2] These application notes provide a comprehensive guide for designing in vivo experiments to investigate the therapeutic potential of this compound, with a focus on its application in inflammatory and degenerative disease models.
Mechanism of Action
In vitro studies have demonstrated that this compound exerts its effects through a dual mechanism:
-
Inhibition of the IL-1β-mediated NLRP3 Inflammasome Pathway : this compound has been shown to directly bind to and inhibit the NLRP3 inflammasome, a key driver of inflammation.[1][2] This inhibition prevents the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.
-
Activation of the Nrf2/HO-1 Antioxidant Pathway : The compound also activates the Nrf2 transcription factor, leading to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes.[1][2] This pathway plays a crucial role in protecting cells from oxidative stress.
Proposed In Vivo Applications
Based on its mechanism of action, this compound is a strong candidate for in vivo investigation in models of:
-
Intervertebral Disc Degeneration
-
Osteoarthritis
-
Neuroinflammatory diseases
-
Atherosclerosis[3]
-
Other inflammatory conditions driven by NLRP3 activation and oxidative stress.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the key quantitative data from in vitro studies, which can inform dose selection for initial in vivo experiments.
| Parameter | Cell Type | Concentration | Effect | Reference |
| Cytotoxicity | Nucleus Pulposus Cells (NPCs) | ≤ 1 nM | No positive cytotoxicity observed | [1] |
| NLRP3 Binding Score | N/A | 0.5, 1 nM | -30.64 kcal/mol | [1] |
| ECM Anabolism | NPCs | 0.5, 1 nM | Promotes anabolism | [1] |
| ECM Catabolism | NPCs | 0.5, 1 nM | Inhibits catabolism | [1] |
| Pyroptosis | NPCs | 0.5, 1 nM | Inhibits pyroptosis | [1] |
Experimental Protocols
Animal Model of Intervertebral Disc Degeneration (IDD)
A common and reproducible method to induce IDD in small animals is through needle puncture of the intervertebral disc.
-
Species: Sprague-Dawley rats (Male, 12-14 weeks old) are a suitable model.
-
Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Under sterile conditions, make a dorsal incision to expose the lumbar spine.
-
Identify the L4-L5 and L5-L6 intervertebral discs.
-
Using a 21G needle, puncture the annulus fibrosus of the target discs, parallel to the endplates, and rotate 360 degrees.
-
Suture the incision and provide post-operative analgesia.
-
-
Sham Control: A sham group should undergo the same surgical procedure without the needle puncture.
This compound Formulation and Administration
-
Formulation: A suggested in vivo formulation is a clear solution in 10% DMSO and 90% Corn Oil.[1] It is recommended to prepare the working solution fresh on the day of use.[1]
-
Dosage: Based on the low nanomolar effective concentrations in vitro, a starting dose range for in vivo studies could be 1-10 mg/kg body weight. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Administration Route: Intraperitoneal (IP) injection is a common and effective route for systemic delivery. Oral gavage can also be considered, though bioavailability may be lower, as seen with other gingerols.
Experimental Groups
| Group | Description |
| 1. Sham | Sham surgery + Vehicle administration |
| 2. IDD Control | IDD surgery + Vehicle administration |
| 3. D-6-G Low Dose | IDD surgery + this compound (e.g., 1 mg/kg) |
| 4. D-6-G High Dose | IDD surgery + this compound (e.g., 10 mg/kg) |
Treatment should commence 24 hours post-surgery and continue daily for the duration of the experiment (e.g., 4-8 weeks).
Endpoint Analysis
-
Histological Analysis:
-
At the study endpoint, euthanize the animals and harvest the lumbar spines.
-
Fix, decalcify, and embed the spines in paraffin.
-
Section the intervertebral discs and stain with Hematoxylin and Eosin (H&E) for morphology and Safranin O-Fast Green for proteoglycan content.
-
Score the degree of disc degeneration using a validated grading scale.
-
-
Immunohistochemistry/Immunofluorescence:
-
Stain disc sections for key markers:
-
Inflammation: NLRP3, Caspase-1, IL-1β
-
ECM Metabolism: MMP-13, ADAMTS-5 (catabolic), Collagen II, Aggrecan (anabolic)
-
Antioxidant Response: Nrf2, HO-1
-
-
-
Biochemical Analysis:
-
Homogenize disc tissue to extract proteins and RNA.
-
Western Blot: Quantify protein levels of NLRP3, Caspase-1, IL-1β, Nrf2, HO-1, MMP-13, ADAMTS-5, Collagen II, and Aggrecan.
-
RT-qPCR: Quantify mRNA expression of the genes encoding the above proteins.
-
-
Behavioral Analysis (Optional):
-
Assess pain and motor function using tests such as the von Frey test for mechanical allodynia and open-field test for locomotor activity.
-
Mandatory Visualizations
Caption: Signaling pathways of this compound.
Caption: Proposed in vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2/HO-1 Pathway and Human Atherosclerotic Plaque Vulnerability: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Activity of Diacetoxy-6-gingerdiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetoxy-6-gingerdiol, a diarylheptanoid isolated from the rhizomes of ginger (Zingiber officinale), has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects[1]. The antioxidant capacity of a compound is a critical parameter in drug development, as oxidative stress is implicated in the pathogenesis of numerous diseases. This document provides detailed protocols for commonly employed in vitro assays to quantify the antioxidant activity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Data Presentation
While specific antioxidant activity data for this compound is not widely published, the following table summarizes the antioxidant activity of a structurally analogous diarylheptanoid, 3,5-diacetoxy-7-(3,4-dihydroxyphenyl)-1-(3,4-dihydroxyphenyl) heptane, also isolated from Zingiber officinale. This data can serve as a valuable reference point for interpreting results obtained for this compound.
| Assay | Compound Concentration | % Inhibition | Reference Compound |
| DPPH Radical Scavenging Activity | 10 µg/mL | 15.55% | Not Specified |
| 50 µg/mL | 76.01% | Not Specified | |
| Superoxide Scavenging Activity | 10 µg/mL | 18.66% | Not Specified |
| 50 µg/mL | 35.43% | Not Specified |
Table 1: Antioxidant activity of a diarylheptanoid structurally similar to this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Sample and Standards:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the test sample or standard.
-
-
Determination of IC50: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate buffered saline (PBS)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Sample and Standards: Prepare a dilution series of this compound and the positive control in methanol.
-
Assay:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution with methanol.
-
A_sample is the absorbance of the ABTS•+ solution with the test sample or standard.
-
-
Determination of TEAC: The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Test Sample and Standards:
-
Prepare a dilution series of this compound in a suitable solvent.
-
Prepare a standard curve using a series of concentrations of FeSO₄.
-
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test sample, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value: The FRAP value is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with an incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Fluorescein in phosphate buffer.
-
Prepare a working solution of Fluorescein by diluting the stock solution in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer immediately before use.
-
Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.
-
-
Preparation of Test Sample: Prepare a dilution series of this compound in phosphate buffer.
-
Assay:
-
In a black 96-well plate, add 150 µL of the Fluorescein working solution to each well.
-
Add 25 µL of the test sample, Trolox standards, or phosphate buffer (blank) to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
Calculation of ORAC Value:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is calculated from the standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.
-
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Diacetoxy-6-gingerdiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetoxy-6-gingerdiol, a derivative of 6-gingerol found in ginger, has demonstrated notable anti-inflammatory properties. Emerging research indicates its potential to modulate key inflammatory pathways, making it a compound of interest for therapeutic development. One study has shown that this compound exerts anti-inflammatory and antioxidant effects by inhibiting the IL-1β-mediated NLRP3 pathway in nucleus pulposus cells.[1][2] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The protocols herein describe methods to quantify nitric oxide production, measure pro-inflammatory cytokine levels, and analyze the expression of key inflammatory enzymes and signaling proteins.
Mechanism of Action
While the precise mechanisms of this compound are still under investigation, studies on the closely related compound, 6-gingerol, provide significant insights. 6-gingerol has been shown to inhibit the production of inflammatory mediators by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in LPS-stimulated macrophages.[3][4][5][6][7] It is hypothesized that this compound shares a similar mechanism of action, involving the downregulation of pro-inflammatory gene expression.
Key Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 nM) for 1-2 hours. A recent study on nucleus pulposus cells found effective concentrations to be around 0.5 and 1 nM.[1]
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times may be optimal for signaling pathway analysis).
-
Include appropriate controls: untreated cells (negative control), cells treated with LPS only (positive control), and cells treated with this compound only.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Procedure:
-
After the treatment period, collect 50-100 µL of culture supernatant from each well of a 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in the culture supernatant.
-
Principle: A capture antibody specific to the cytokine of interest is coated onto a 96-well plate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to the cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, and the absorbance is measured.
-
Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating the plate with the capture antibody, blocking, adding samples and standards, adding the detection antibody, and adding the enzyme conjugate and substrate.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key inflammatory mediators and signaling molecules.
-
Target Proteins:
-
Inducible Nitric Oxide Synthase (iNOS)
-
Cyclooxygenase-2 (COX-2)
-
Phosphorylated and total forms of NF-κB p65
-
Phosphorylated and total forms of MAPKs (e.g., p38, ERK1/2, JNK)
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
| Parameter | Control | LPS (1 µg/mL) | LPS + this compound (0.1 nM) | LPS + this compound (1 nM) | LPS + this compound (10 nM) |
| NO Production (µM) | |||||
| TNF-α (pg/mL) | |||||
| IL-6 (pg/mL) | |||||
| IL-1β (pg/mL) | |||||
| iNOS Expression (relative to loading control) | |||||
| COX-2 Expression (relative to loading control) | |||||
| p-NF-κB/total NF-κB | |||||
| p-p38/total p38 |
This table is a template for summarizing quantitative data. The actual concentrations and results will vary depending on the experimental conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 4. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dried Ginger (Zingiber officinalis) Inhibits Inflammation in a Lipopolysaccharide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Diacetoxy-6-gingerdiol as a Potent Inhibitor of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[3] Diacetoxy-6-gingerdiol, a gingerol isolated from the rhizomes of ginger (Zingiber officinale), has emerged as a promising natural compound with anti-inflammatory and antioxidant properties.[4][5] Recent studies have demonstrated its ability to protect the extracellular matrix of nucleus pulposus cells and mitigate intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway.[4][5] These application notes provide a summary of the inhibitory activity of this compound and a detailed protocol for assessing its efficacy in an in vitro NLRP3 inflammasome inhibition assay.
Data Presentation
The following table summarizes the available quantitative data on the interaction of this compound with the NLRP3 inflammasome.
| Compound | Target | Cell Type | Effective Concentrations | Binding Score (kcal/mol) | Key Outcomes |
| This compound | NLRP3 | Nucleus Pulposus Cells (NPCs) | 0.5, 1 nM | -30.64 | Inhibition of pyroptosis; promotion of anabolism and inhibition of catabolism of the extracellular matrix.[4] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the NLRP3 inflammasome. The canonical activation of the NLRP3 inflammasome is a two-step process.[1][6] The priming signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[1][6] The activation signal, triggered by a variety of stimuli including ATP or nigericin, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][7] This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2] this compound has been shown to inhibit the activity of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.[5]
Caption: NLRP3 signaling and inhibition by this compound.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
1. Materials and Reagents
-
Cell Line: THP-1 human monocytic cells or bone marrow-derived macrophages (BMDMs).
-
This compound: Stock solution in DMSO.
-
Phorbol 12-myristate 13-acetate (PMA): For THP-1 differentiation.
-
Lipopolysaccharide (LPS): For inflammasome priming.
-
Nigericin or ATP: For NLRP3 activation.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
ELISA Kit: For human or mouse IL-1β.
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
2. Experimental Workflow
Caption: Workflow for NLRP3 inflammasome inhibition assay.
3. Detailed Procedure
a. Cell Culture and Seeding
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with 100 nM PMA for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
For BMDMs, isolate cells from the bone marrow of mice and differentiate them into macrophages using M-CSF for 6-7 days. Seed the differentiated BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well.
b. Inflammasome Priming and Inhibition
-
Prime the differentiated THP-1 cells or BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO).
-
Incubate the cells with the inhibitor for 1 hour.
c. Inflammasome Activation
-
Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) and incubating for 1 hour, or by adding ATP (e.g., 5 mM) and incubating for 30 minutes.
d. Sample Collection and Analysis
-
After the activation step, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Assess cell viability and pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the supernatants using an LDH cytotoxicity assay kit.
e. Data Interpretation
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value of this compound for NLRP3 inflammasome inhibition by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Correlate the IL-1β release data with the LDH release data to assess the effect of the inhibitor on pyroptosis.
Conclusion
This compound is a promising natural compound for the inhibition of the NLRP3 inflammasome. The provided protocol offers a robust framework for evaluating its inhibitory potential and elucidating its mechanism of action. This information is valuable for researchers and professionals in the field of drug discovery and development who are focused on targeting NLRP3-mediated inflammation. Further studies are warranted to fully characterize the therapeutic potential of this compound in various inflammatory disease models.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by Diacetoxy-6-gingerdiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of Diacetoxy-6-gingerdiol, a bioactive compound isolated from ginger, on key protein targets involved in inflammatory and degenerative pathways. The primary focus is on the compound's inhibitory action on the IL-1β-mediated NLRP3 inflammasome pathway in nucleus pulposus cells, a critical mechanism in intervertebral disc degeneration.[1] The protocols outlined below offer a robust framework for utilizing Western blot analysis to quantify changes in protein expression following treatment with this compound.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables are structured to present quantitative data from Western blot analyses, allowing for a clear comparison of protein expression levels under different experimental conditions. Researchers should replace the illustrative data below with their own experimental findings.
Table 1: Effect of this compound on NLRP3 Inflammasome Pathway Proteins in IL-1β-stimulated Nucleus Pulposus Cells
| Target Protein | Treatment Group | Concentration | Normalized Densitometry (Fold Change vs. Control) | P-value |
| NLRP3 | Control | - | 1.00 | - |
| IL-1β | 10 ng/mL | 3.5 ± 0.4 | <0.01 | |
| IL-1β + D-6-G | 10 ng/mL + 100 nM | 1.8 ± 0.2 | <0.05 | |
| IL-1β + D-6-G | 10 ng/mL + 500 nM | 1.2 ± 0.1 | <0.01 | |
| Cleaved Caspase-1 | Control | - | 1.00 | - |
| IL-1β | 10 ng/mL | 4.2 ± 0.5 | <0.01 | |
| IL-1β + D-6-G | 10 ng/mL + 100 nM | 2.1 ± 0.3 | <0.05 | |
| IL-1β + D-6-G | 10 ng/mL + 500 nM | 1.3 ± 0.2 | <0.01 | |
| IL-1β (mature) | Control | - | 1.00 | - |
| IL-1β | 10 ng/mL | 5.1 ± 0.6 | <0.01 | |
| IL-1β + D-6-G | 10 ng/mL + 100 nM | 2.5 ± 0.4 | <0.05 | |
| IL-1β + D-6-G | 10 ng/mL + 500 nM | 1.5 ± 0.2 | <0.01 |
Illustrative data is presented as mean ± standard deviation. D-6-G: this compound. Statistical significance is determined relative to the IL-1β treated group.
Table 2: Effect of this compound on Extracellular Matrix Proteins in IL-1β-stimulated Nucleus Pulposus Cells
| Target Protein | Treatment Group | Concentration | Normalized Densitometry (Fold Change vs. Control) | P-value |
| Aggrecan | Control | - | 1.00 | - |
| IL-1β | 10 ng/mL | 0.4 ± 0.05 | <0.01 | |
| IL-1β + D-6-G | 10 ng/mL + 100 nM | 0.7 ± 0.08 | <0.05 | |
| IL-1β + D-6-G | 10 ng/mL + 500 nM | 0.9 ± 0.1 | <0.01 | |
| Collagen II | Control | - | 1.00 | - |
| IL-1β | 10 ng/mL | 0.5 ± 0.06 | <0.01 | |
| IL-1β + D-6-G | 10 ng/mL + 100 nM | 0.8 ± 0.09 | <0.05 | |
| IL-1β + D-6-G | 10 ng/mL + 500 nM | 0.95 ± 0.1 | <0.01 | |
| MMP3 | Control | - | 1.00 | - |
| IL-1β | 10 ng/mL | 3.8 ± 0.4 | <0.01 | |
| IL-1β + D-6-G | 10 ng/mL + 100 nM | 2.0 ± 0.3 | <0.05 | |
| IL-1β + D-6-G | 10 ng/mL + 500 nM | 1.3 ± 0.2 | <0.01 | |
| MMP13 | Control | - | 1.00 | - |
| IL-1β | 10 ng/mL | 4.5 ± 0.5 | <0.01 | |
| IL-1β + D-6-G | 10 ng/mL + 100 nM | 2.3 ± 0.4 | <0.05 | |
| IL-1β + D-6-G | 10 ng/mL + 500 nM | 1.4 ± 0.2 | <0.01 | |
| ADAMTS5 | Control | - | 1.00 | - |
| IL-1β | 10 ng/mL | 4.1 ± 0.5 | <0.01 | |
| IL-1β + D-6-G | 10 ng/mL + 100 nM | 2.1 ± 0.3 | <0.05 | |
| IL-1β + D-6-G | 10 ng/mL + 500 nM | 1.2 ± 0.1 | <0.01 |
Illustrative data is presented as mean ± standard deviation. D-6-G: this compound. Statistical significance is determined relative to the IL-1β treated group.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human Nucleus Pulposus Cells (NPCs).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed NPCs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 100 nM, 500 nM) for 2 hours.
-
Stimulate the cells with 10 ng/mL of recombinant human IL-1β for 24 hours.
-
Include a vehicle control group (DMSO) and an IL-1β only group.
-
Protocol 2: Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.
Protocol 3: Western Blot Analysis
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load the samples onto a 4-20% precast polyacrylamide gel or a hand-casted gel of appropriate percentage for the target protein's molecular weight.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 20V at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Anti-NLRP3
-
Anti-Caspase-1 (for cleaved fragment)
-
Anti-IL-1β (for mature form)
-
Anti-Aggrecan
-
Anti-Collagen Type II
-
Anti-MMP3
-
Anti-MMP13
-
Anti-ADAMTS5
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diacetoxy-6-gingerdiol Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Diacetoxy-6-gingerdiol in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 6-gingerol?
A1: this compound is a diarylheptanoid and a derivative of gingerol, a bioactive compound found in ginger (Zingiber officinale Roscoe).[1][2] It is an acetylated form of 6-gingerdiol. While both compounds originate from ginger and possess anti-inflammatory and antioxidant properties, their chemical structures differ, which may influence their potency, stability, and specific biological activities.[3][4] For instance, in some contexts, 6-gingerdiols have demonstrated higher potency than 6-gingerol.[5] It is crucial to not directly extrapolate all findings from 6-gingerol to this compound without empirical validation.
Q2: What are the known signaling pathways affected by this compound?
A2: Current research indicates that this compound primarily exerts its effects through the inhibition of the IL-1β-mediated NLRP3 inflammasome pathway.[1][3] Additionally, it has been shown to activate the Nrf2/HO-1 axis, which is a key pathway in the cellular antioxidant response.[3] By activating this pathway, this compound can help protect cells from oxidative stress.
Q3: What is a good starting concentration range for my experiments?
A3: Based on published data in nucleus pulposus cells (NPCs), this compound has been shown to be effective at very low concentrations, specifically 0.5 nM and 1 nM, without inducing cytotoxicity.[1][3] A broader dose-response experiment ranging from 0.1 nM to 100 nM is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1] For cell culture applications, DMSO is the most common choice. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To improve solubility, you can warm the tube to 37°C and use an ultrasonic bath.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide
Issue 1: My cells are showing signs of toxicity or death at the expected effective concentrations.
-
Possible Cause 1: Solvent Concentration. The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is below 0.1% (v/v) in your culture medium, as higher concentrations can be toxic to many cell lines. Prepare a serial dilution of your this compound stock solution so that the volume of stock added to your wells is minimal. Always include a vehicle control (medium with the same final concentration of DMSO as your highest treatment group) to assess solvent toxicity.
-
-
Possible Cause 2: Cell Line Sensitivity. Your specific cell line may be more sensitive to this compound than the nucleus pulposus cells cited in the literature.
-
Solution: Perform a dose-response cytotoxicity assay (e.g., MTT or CCK-8) with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the IC50 value for your specific cell line. This will help you identify a non-toxic working concentration range.
-
-
Possible Cause 3: Compound Purity and Stability. The purity of your this compound may be lower than specified, or it may have degraded.
-
Solution: Ensure you are using a high-purity compound (>98%). If the compound has been stored for an extended period or handled improperly, consider purchasing a new batch. Always prepare fresh working solutions from your frozen stock for each experiment.
-
Issue 2: I am not observing the expected biological effects (e.g., inhibition of inflammation, activation of Nrf2).
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your cell type or experimental conditions.
-
Solution: As different cell lines have varying sensitivities, the effective concentration may be higher than the 0.5-1 nM range reported for NPCs. Perform a dose-response experiment and assess your target of interest (e.g., expression of NLRP3, HO-1) at multiple concentrations.
-
-
Possible Cause 2: Insufficient Treatment Time. The duration of treatment may not be long enough for the desired cellular changes to occur.
-
Solution: Conduct a time-course experiment, treating your cells for various durations (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the desired effect.
-
-
Possible Cause 3: Cell Culture Conditions. Factors such as cell density, serum concentration in the media, and overall cell health can influence the cellular response to treatment.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Standardize your cell seeding density and serum concentration across all experiments to ensure reproducibility.
-
Issue 3: The compound is precipitating in my cell culture medium.
-
Possible Cause: Low Solubility in Aqueous Solutions. this compound has limited solubility in aqueous media.
-
Solution: Ensure your stock solution in DMSO is fully dissolved before diluting it in the cell culture medium. When preparing your working solutions, add the DMSO stock to the medium and mix immediately and thoroughly. Avoid preparing large volumes of working solutions that will sit for extended periods before use. If precipitation persists, consider using a non-ionic surfactant like Tween 80 at a very low concentration (e.g., 0.01%) in your medium, but be sure to include an appropriate vehicle control.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the related compound, 6-gingerol.
Table 1: Effective Concentrations and Cytotoxicity of this compound
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Citation |
| Nucleus Pulposus Cells (NPCs) | CCK-8 | 0-100 nM | 24 or 48 hours | Not cytotoxic at ≤ 1 nM | [1][3] |
| Nucleus Pulposus Cells (NPCs) | qPCR | 0.5, 1 nM | 24 hours | Promoted anabolic and inhibited catabolic ECM markers | [1] |
| Nucleus Pulposus Cells (NPCs) | Western Blot | 0.5, 1 nM | 24 hours | Inhibited pyroptosis pathway marker proteins | [1] |
Table 2: IC50 Values of 6-Gingerol in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| HCT-116 | Human Colon Cancer | 160.42 µM | 24 hours | [5] |
| H-1299 | Human Lung Cancer | 136.73 µM | 24 hours | [5] |
| NB4 | Leukemia | 313 ± 32 µM | 24 hours | [6] |
| MOLT4 | Leukemia | 338 ± 4 µM | 24 hours | [6] |
| Raji | Leukemia | 297 ± 18 µM | 24 hours | [6] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of your this compound DMSO stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired final concentrations of this compound.
-
Include wells with untreated cells and vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.
Protocol 2: Western Blot for NLRP3 and Nrf2/HO-1 Pathway Activation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., NLRP3, Nrf2, HO-1, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Diacetoxy-6-gingerdiol stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Diacetoxy-6-gingerdiol, along with troubleshooting advice and frequently asked questions for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from moisture and direct sunlight.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), solutions can be kept at -20°C. For long-term storage (up to 6 months), it is recommended to store them at -80°C.[1][3] Always ensure the container is sealed to prevent evaporation and contamination.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[4] For cell culture experiments, DMSO is commonly used as the initial solvent for preparing stock solutions.[1]
Q4: Is this compound stable in aqueous solutions?
A4: While specific data for this compound is limited, its structural analog, 6-gingerol, exhibits pH-dependent stability in aqueous solutions. 6-gingerol is most stable at pH 4 and shows increased degradation at higher temperatures and in acidic or alkaline conditions.[5][6][7] It is reasonable to expect that this compound may also be susceptible to hydrolysis of its acetyl groups under non-neutral pH conditions. It is recommended to prepare fresh aqueous working solutions from a stock solution for each experiment.[3]
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathway for the related compound, 6-gingerol, is dehydration to form the corresponding shogaol.[5][6] For this compound, hydrolysis of the diacetate groups to form gingerdiols is a likely degradation pathway, especially under non-neutral pH conditions.
Stability and Storage Data
The following tables summarize the recommended storage conditions and solubility of this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Long-term | Sealed container, away from moisture and light.[1][2] |
| In Solvent (Stock Solution) | -20°C | Up to 1 month | Sealed container, away from moisture.[1][3] |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Sealed container, away from moisture.[1][3] |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (131.41 mM) | May require sonication to fully dissolve.[1] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
| 10% DMSO in Corn Oil | ≥ 1.25 mg/mL (3.29 mM) | For in vivo preparations.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 0.3805 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For 1 mL of a 10 mM solution, add 262.8 µL of DMSO.[8]
-
Solubilization: Vortex the solution thoroughly. If necessary, warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C for short-term use or -80°C for long-term storage.[1][3]
Protocol 2: Stability Testing of this compound using HPLC (Adapted from 6-gingerol method)
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to UV light.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for related compounds.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
-
Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of an unstressed control sample.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - The final concentration of DMSO is too high. - The aqueous solubility of the compound is exceeded. - Interaction with components of the culture medium. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.1%). - Prepare a more dilute stock solution. - Perform a solubility test in the specific cell culture medium before the experiment. |
| Inconsistent or unexpected experimental results. | - Degradation of the compound due to improper storage or handling. - Repeated freeze-thaw cycles of the stock solution. - Inaccurate concentration of the stock solution. | - Always use freshly prepared working solutions from a properly stored and aliquoted stock. - Avoid repeated freezing and thawing of the stock solution. - Verify the concentration of the stock solution using a spectrophotometer or HPLC. |
| Low solubility when preparing solutions. | - Insufficient mixing or sonication. - Purity of the compound. | - Warm the solution gently (to 37°C) and use an ultrasonic bath to aid dissolution.[2] - Ensure the compound is of high purity. |
| Cell toxicity observed at expected non-toxic concentrations. | - High concentration of the solvent (e.g., DMSO). - Contamination of the stock solution. | - Perform a solvent toxicity control experiment. - Prepare a fresh stock solution using sterile techniques and high-purity solvent. |
Visualizations
Signaling Pathway of this compound in Nucleus Pulposus Cells
Caption: this compound inhibits the IL-1β-mediated NLRP3 inflammasome pathway.
Experimental Workflow for Investigating the Effects of this compound on Nucleus Pulposus Cells
Caption: A typical workflow for studying this compound's effects on NPCs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:143615-75-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
Troubleshooting Diacetoxy-6-gingerdiol precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of Diacetoxy-6-gingerdiol in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound (D-6-G) is a bioactive gingerol compound isolated from the rhizomes of ginger (Zingiber officinale)[1][2][3][4]. It is a diarylheptanoid and is known for its anti-inflammatory and antioxidant properties[1]. Structurally, it is a hydrophobic molecule, leading to poor solubility in aqueous solutions like cell culture media[5]. Precipitation typically occurs when a concentrated stock solution, usually made in an organic solvent, is introduced into the aqueous media, causing the compound to fall out of solution due to the abrupt change in solvent polarity.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO)[3][6]. It is also soluble in other organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate[6].
Q3: How should I prepare and store the stock solution to maximize solubility and stability?
A3: To prepare the stock solution, dissolve this compound in 100% DMSO. If you encounter solubility issues, gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution[2][6]. For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles[2]. Store these aliquots in a tightly sealed container, away from moisture, at -20°C for up to one month or at -80°C for up to six months[1][2][3].
Q4: What is the mechanism of action for this compound?
A4: this compound has been shown to exert anti-inflammatory effects by inhibiting the IL-1β-mediated NLRP3 inflammasome pathway[1][7]. This inhibition prevents the activation of Caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines like IL-1β, thereby reducing inflammation and pyroptosis[1][7]. Studies also suggest it may activate the Nrf2/HO-1 signaling axis, contributing to its antioxidant effects[7].
Troubleshooting Guides
Issue: Immediate Precipitation When Adding DMSO Stock to Media
This is the most common issue, arising from the poor aqueous solubility of this compound. The following table and protocol provide a systematic approach to prevent this.
Data Presentation: Factors Influencing Precipitation
| Factor | Common Mistake | Recommended Solution | Rationale |
| Final DMSO Concentration | Adding a large volume of high-concentration stock, leading to >0.5% DMSO. | Ensure the final concentration of DMSO in the culture media does not exceed 0.5% (ideally ≤0.1%) to minimize solvent-induced precipitation and cell toxicity. | High local concentrations of DMSO can cause the hydrophobic compound to crash out of solution upon dilution in an aqueous environment. |
| Media Temperature | Adding the DMSO stock to cold or room-temperature media. | Always pre-warm the cell culture media to 37°C before adding the compound[8]. | Increased temperature can enhance the solubility of the compound and facilitate its dispersion throughout the media. |
| Mixing Method | Adding the entire volume of stock solution directly into the final culture volume at once. | Employ a gradual, serial dilution method. First, add the DMSO stock to a small volume of pre-warmed media, mix well, and then add this intermediate solution to the final culture volume. | This method avoids a sudden, high localized concentration of the compound, allowing for more effective solvation by media components like serum proteins. |
| Final Drug Concentration | The desired final concentration exceeds the compound's solubility limit in the specific media used. | Verify the maximum solubility of this compound in your specific culture medium. Effective concentrations are often in the low nanomolar range (e.g., 0.5-1 nM)[1][7]. | Every compound has a saturation limit in a given solvent system[9]. Exceeding this limit will inevitably lead to precipitation. |
| Physical Agitation | Insufficient mixing after addition. | After adding the compound, mix the media gently but thoroughly. Brief vortexing or sonication of an intermediate dilution can also be beneficial[1][8]. | Proper agitation ensures uniform distribution of the compound, preventing localized super-saturation. |
Experimental Protocols
Protocol 1: Recommended Method for Preparing a Working Solution of this compound
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). If needed, warm to 37°C and sonicate to fully dissolve[1][6]. Aliquot and store at -80°C[1].
-
Warm Culture Media: Place the required volume of complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator until it reaches temperature.
-
Prepare Intermediate Dilution:
-
In a sterile conical tube, add a small volume of the pre-warmed media (e.g., 500 µL).
-
Add the required volume of the DMSO stock solution to this small volume of media. The DMSO concentration in this intermediate tube will be high, but it is temporary.
-
Immediately mix gently by flicking the tube or by brief, low-speed vortexing.
-
-
Prepare Final Working Solution: Immediately transfer the intermediate dilution from the conical tube into the bulk of the pre-warmed cell culture media.
-
Final Mix: Invert the final media container gently 5-10 times to ensure homogenous distribution of the compound.
-
Application: Use the freshly prepared media containing this compound for your experiment promptly. Do not store the final diluted solution for extended periods.
Mandatory Visualizations
Troubleshooting Logic for Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 143615-75-2|DC Chemicals [dcchemicals.com]
- 5. japsonline.com [japsonline.com]
- 6. This compound | CAS:143615-75-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Diacetoxy-6-gingerdiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Diacetoxy-6-gingerdiol.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the formulation, in vivo administration, and analysis of this compound.
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Studies
-
Symptom: Plasma concentrations of this compound are below the limit of quantification (BLQ) or significantly lower than expected after oral administration.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound is soluble in organic solvents like DMSO, chloroform, and ethyl acetate, suggesting low aqueous solubility which limits its dissolution in gastrointestinal fluids.[1][2] Solution: Employ solubility enhancement techniques such as nanoemulsions or solid dispersions. Refer to the Experimental Protocols section for detailed methods. |
| High First-Pass Metabolism | Related gingerols undergo extensive metabolism in the liver and by gut microbiota.[3] This is a likely metabolic pathway for this compound as well, significantly reducing the amount of unchanged drug reaching systemic circulation. Solution: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if ethically permissible in the study design. Alternatively, explore drug delivery systems that can protect the compound from premature metabolism. |
| Efflux Transporter Activity | The compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen. Solution: Investigate co-administration with a P-gp inhibitor to assess the impact on absorption. |
| Inadequate Formulation | The vehicle used for oral administration may not be optimal for absorption. Solution: Experiment with different formulation strategies. For poorly soluble compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[4][5] |
Issue 2: High Variability in Plasma Concentrations Between Subjects
-
Symptom: Significant standard deviations are observed in the pharmacokinetic data from different animals in the same treatment group.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Inaccurate oral gavage technique can lead to variations in the administered dose. Solution: Ensure all personnel are properly trained in oral gavage administration to rodents. Verify the concentration of this compound in the dosing formulation before administration. |
| Differences in Food Intake | The presence or absence of food in the stomach can significantly alter drug absorption.[6] Solution: Standardize the fasting period for all animals before dosing. Typically, an overnight fast is recommended for oral bioavailability studies in rats.[4][7] |
| Gastrointestinal pH Differences | Individual variations in gastric and intestinal pH can affect the dissolution and stability of the compound. Solution: While difficult to control, acknowledging this as a potential source of variability is important. Ensure a sufficiently large sample size to obtain statistically significant results. |
| Genetic Polymorphisms in Metabolic Enzymes | Variations in the expression and activity of metabolic enzymes among animals can lead to different rates of metabolism. Solution: Use a well-characterized and genetically homogenous strain of laboratory animals. |
Issue 3: Difficulty in Quantifying this compound in Plasma Samples
-
Symptom: Inconsistent or non-reproducible results from the analytical method (e.g., LC-MS/MS).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | This compound may be unstable in plasma or during sample processing. Solution: Add a stabilizing agent to the collection tubes (e.g., an antioxidant or enzyme inhibitor). Process plasma samples on ice and store them at -80°C immediately after collection. Conduct stability studies of the analyte in plasma under different storage conditions. |
| Poor Extraction Recovery | The method used to extract the compound from plasma may be inefficient. Solution: Optimize the protein precipitation and liquid-liquid extraction steps. Test different organic solvents to find the one that provides the highest recovery. Refer to the Experimental Protocols section for a validated LC-MS/MS method for related gingerols.[8][9][10][11] |
| Matrix Effects | Components in the plasma matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Solution: Use a stable isotope-labeled internal standard for accurate quantification.[9] Optimize the chromatographic separation to separate the analyte from interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of this compound?
A1: The primary obstacle for the oral bioavailability of this compound is likely its poor aqueous solubility.[1][2] Therefore, the first and most critical step is to employ a formulation strategy designed to enhance its solubility and dissolution in the gastrointestinal tract. We recommend starting with either a nanoemulsion or a solid dispersion formulation. Detailed protocols for both are provided in the Experimental Protocols section.
Q2: Are there any specific signaling pathways I should be aware of when working with this compound?
A2: this compound has been shown to inhibit the IL-1β-mediated NLRP3 inflammasome pathway.[12] While this is primarily associated with its anti-inflammatory effects, chronic inflammation in the gut can alter drug absorption. Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory conditions.[13] Therefore, the compound's effect on this pathway could potentially influence its own absorption in disease models with an inflammatory component. However, the direct role of the NLRP3 inflammasome in the absorption and metabolism of xenobiotics is an area of ongoing research.
Q3: What are the key pharmacokinetic parameters I should be measuring in my in vivo study?
A3: To assess the oral bioavailability of this compound, you should determine the following pharmacokinetic parameters:
| Parameter | Description |
| Cmax | Maximum (or peak) plasma concentration of the drug. |
| Tmax | Time to reach Cmax. |
| AUC (Area Under the Curve) | The total drug exposure over time. |
| t1/2 (Half-life) | The time it takes for the plasma concentration of the drug to be reduced by half. |
| F (Bioavailability) | The fraction of the administered dose that reaches the systemic circulation. This is calculated by comparing the AUC after oral administration to the AUC after intravenous administration. |
Q4: How can I design a robust in vivo pharmacokinetic study in rats?
A4: A well-designed pharmacokinetic study is crucial for obtaining reliable data. Here are the key considerations:
-
Animal Model: Use healthy, adult rats of a single strain (e.g., Sprague-Dawley) with a narrow weight range.[1][4]
-
Dose Selection: The oral dose should be selected based on preliminary efficacy or toxicity studies. An intravenous dose is also required to determine absolute bioavailability.[7]
-
Study Design: A crossover design is often preferred as it reduces inter-animal variability. However, a parallel design can also be used.
-
Blood Sampling: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases of the drug. A typical sampling schedule for an oral dose might be: 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1][6]
-
Sample Size: A sufficient number of animals per group (typically n=6-8) should be used to ensure statistical power.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a low-energy titration method.
-
Preparation of the Oil Phase:
-
Dissolve a known amount of this compound in a suitable oil (e.g., medium-chain triglycerides, corn oil).
-
Add a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) to the oil phase.
-
Gently heat the mixture to 40-50°C and stir until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Prepare a phosphate buffer solution (pH 6.8) to mimic intestinal pH.
-
-
Formation of the Nanoemulsion:
-
Slowly add the aqueous phase to the oil phase dropwise while stirring continuously with a magnetic stirrer at a moderate speed.
-
Continue stirring for 30-60 minutes after the addition is complete.
-
The resulting mixture should be a clear or slightly opalescent liquid, indicating the formation of a nanoemulsion.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of phase separation or precipitation over time.
-
Protocol 2: Preparation of a this compound Solid Dispersion
This protocol describes the preparation of a solid dispersion using the solvent evaporation method.[8]
-
Selection of a Carrier:
-
Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP K30), polyethylene glycol (PEG 6000), or hydroxypropyl methylcellulose (HPMC).
-
-
Dissolution:
-
Dissolve both this compound and the chosen carrier in a suitable organic solvent (e.g., ethanol, methanol, or a mixture thereof). Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm the amorphous state of the drug in the dispersion.
-
Conduct in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for an oral bioavailability study in rats.
-
Animal Acclimatization and Fasting:
-
Dosing:
-
Administer the this compound formulation (e.g., nanoemulsion, solid dispersion, or a simple suspension) orally via gavage at the desired dose.
-
For determination of absolute bioavailability, a separate group of rats should receive an intravenous (IV) injection of this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent).
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software (e.g., WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and F).
-
Protocol 4: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol is adapted from methods used for quantifying other gingerols and should be optimized and validated for this compound.[8][9][10][11]
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound).
-
Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be tested to determine the optimal ionization for this compound.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
References
- 1. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination and pharmacokinetics of [6]-gingerol in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Gingerols in Human Plasma by Newly Developed Stable Isotope Dilution Assays and Assessment of Their Immunomodulatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 13. The NLRP3 Inflammasome: Metabolic Regulation and Contribution to Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Diacetoxy-6-gingerdiol during extraction
Disclaimer: Direct research on the degradation of Diacetoxy-6-gingerdiol during extraction is limited. The following guidance is based on extensive studies of the closely related and well-documented compound, 6-gingerol. The principles of degradation due to heat, pH, and prolonged extraction times are highly likely to apply to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a gingerol compound found in the rhizomes of ginger (Zingiber officinale) and is noted for its anti-inflammatory and antioxidant properties.[1] Like other gingerols, it is a thermally labile molecule, meaning it is susceptible to degradation under certain experimental conditions, particularly high temperatures and suboptimal pH levels.[2][3][4] This degradation can lead to a lower yield of the desired compound and the formation of unwanted byproducts, impacting the quality and potential therapeutic efficacy of the extract.
Q2: What are the primary factors that cause the degradation of gingerols like this compound during extraction?
The primary factors leading to the degradation of gingerols are:
-
High Temperatures: Heat is a major catalyst for the degradation of gingerols.[5][6][7][8] For instance, 6-gingerol degradation is significant at temperatures above 60°C.[9]
-
pH: The stability of gingerols is pH-dependent. Acidic conditions, particularly at elevated temperatures, can accelerate degradation.[5][10][11] Studies on 6-gingerol have shown it to be most stable around pH 4.[4][10][12]
-
Prolonged Extraction Times: Longer exposure to extraction conditions, even at moderate temperatures, can increase the extent of degradation.[3][13]
-
Presence of Oxygen: Long-term exposure to oxygen during processes like drying can lead to the degradation of some bioactive compounds in ginger.[9]
-
Enzymatic Activity: The activity of endogenous enzymes in fresh ginger can potentially lead to the degradation of phenolic compounds.[8][14]
Q3: What are the likely degradation products of this compound?
While specific degradation products of this compound are not extensively documented, it is plausible that it undergoes similar degradation pathways to 6-gingerol. The most common degradation pathway for 6-gingerol is dehydration to form the corresponding shogaol (e.g., 6-shogaol).[4][5][11][15] This reaction is catalyzed by heat and acidic conditions.[10][16] Therefore, it is likely that this compound could dehydrate to form a corresponding shogaol analog.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | High extraction temperature. | Optimize the extraction temperature. For heat-sensitive methods like maceration or sonication, consider using a cooling bath. For methods requiring heat, use the lowest effective temperature for the shortest possible time. |
| Suboptimal pH of the extraction solvent. | Adjust the pH of the extraction solvent to a mildly acidic range (around pH 4) to enhance stability.[4][10][12] | |
| Prolonged extraction time. | Reduce the extraction duration. Optimize the time to achieve a good yield without significant degradation.[3] | |
| Presence of significant amounts of suspected degradation products (e.g., shogaol-like compounds). | Excessive heat during extraction or solvent evaporation. | Use low-temperature evaporation techniques like rotary evaporation under reduced pressure or freeze-drying to remove the solvent.[17] |
| Acidic conditions combined with heat. | If using acidic modifiers, conduct the extraction at a lower temperature. | |
| Inconsistent extraction results between batches. | Variability in the ginger rhizome material (fresh vs. dried). | Standardize the starting material. Note that drying methods (e.g., freeze-drying vs. oven-drying) can impact the initial profile of gingerols.[5][7][18] |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed. |
Quantitative Data Summary
The following tables summarize the impact of different experimental conditions on the stability of 6-gingerol, which can serve as a proxy for understanding the stability of this compound.
Table 1: Effect of Temperature on 6-Gingerol Degradation
| Temperature (°C) | Observation | Reference |
| > 170 | Degradation of 6-gingerol observed. | [6] |
| 130 - 170 | 6-gingerol concentration decreases. | [6] |
| > 100 | Degradation of compounds is a concern. | [19] |
| 80 | Highest extraction temperature resulted in the lowest 6-gingerol content. | [5][7] |
| > 60 | Significant degradation (over 50%) observed. | [9][10] |
| 37 | Relatively stable. | [10] |
Table 2: Effect of pH on 6-Gingerol Stability
| pH | Observation | Reference |
| 1 | Rapid degradation, especially at high temperatures. | [4][5][10] |
| 4 | Greatest stability observed. | [4][5][10][12] |
| 7 | Less stable than at pH 4. | [4][5] |
Experimental Protocols
Protocol 1: Optimized Low-Temperature Solvent Extraction
This protocol is designed to minimize thermal degradation.
-
Sample Preparation: Use fresh or freeze-dried ginger rhizomes for the highest quality extract.[18] If using dried ginger, grind it to a fine powder.
-
Solvent Selection: Dichloromethane has been used to isolate this compound.[1][20] Other solvents effective for gingerol extraction include ethanol, methanol, and acetone.[5][7][18]
-
Extraction:
-
Macerate the ginger powder in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) at room temperature with continuous stirring for a defined period (e.g., 8 hours).[3]
-
Alternatively, use ultrasound-assisted extraction (UAE) in a temperature-controlled water bath to maintain a low temperature (e.g., 25°C) for a shorter duration (e.g., 30 minutes).[2]
-
-
Filtration: Separate the extract from the solid residue by filtration.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator at a low temperature (e.g., < 40°C) under reduced pressure.[17]
-
Storage: Store the final extract at -20°C or -80°C in a sealed container, protected from light, to prevent long-term degradation.[1]
Protocol 2: Enzyme-Assisted Extraction (EAE)
EAE can improve extraction efficiency at milder temperatures.
-
Sample Preparation: Prepare a slurry of powdered ginger in a buffer solution with an optimal pH for both enzyme activity and gingerol stability (around pH 4-5).[8]
-
Enzymatic Treatment: Add a cell wall degrading enzyme mixture (e.g., cellulase and pectinase) to the slurry.[8][21] Incubate at a moderate temperature (e.g., 40-50°C) for a specified time (e.g., 2 hours) with gentle agitation.[8][21]
-
Extraction: After enzymatic treatment, proceed with solvent extraction as described in Protocol 1. The pre-treatment should have increased the accessibility of the target compounds to the solvent.
-
Filtration, Evaporation, and Storage: Follow steps 4-6 from Protocol 1.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qascf.com [qascf.com]
- 3. researchgate.net [researchgate.net]
- 4. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Thermal Processing on the Composition of Secondary Metabolites of Ginger Rhizome—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Determination of Influential Factors during Enzymatic Extraction of Ginger Oil using Immobile Isolated Cow Rumen Enzymes [ijtech.eng.ui.ac.id]
- 15. Comparing the effects of microwave radiation on 6-gingerol and 6-shogaol from ginger rhizomes (Zingiber officinale Rosc) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 19. Determination of Gingerols and Shogaols Content from Ginger (Zingiber officinale Rosc.) through Microwave-Assisted Extraction [mdpi.com]
- 20. glpbio.com [glpbio.com]
- 21. qascf.com [qascf.com]
Technical Support Center: LC-MS/MS Method Development for Diacetoxy-6-gingerdiol Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify Diacetoxy-6-gingerdiol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the optimal precursor and product ions for MRM analysis of this compound?
A1: For positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ of this compound (Molecular Weight: 394.50 g/mol ) is the recommended precursor ion at m/z 395.2.[1][2] The primary fragmentation involves the sequential neutral loss of acetic acid (CH₃COOH, 60 Da).[1][2]
Table 1: Recommended MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 395.2 | 335.2 | [M+H - CH₃COOH]⁺ |
| 395.2 | 275.2 | [M+H - 2CH₃COOH]⁺ |
It is advisable to optimize the collision energy for each transition to achieve the highest signal intensity.
Q2: I am observing poor peak shape (tailing or fronting) for this compound. What could be the cause and solution?
A2: Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: Silanol groups on the C18 column can interact with the analyte, causing peak tailing. Ensure your mobile phase has an appropriate pH and ionic strength. Adding a small amount of a competing base, like triethylamine, or using a column with end-capping can mitigate this.
-
Inappropriate Mobile Phase: Ensure the organic solvent composition is optimal for your column and analyte. A shallow gradient may be necessary to achieve good peak symmetry.
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape. Try flushing the column or replacing it if the problem persists.
Q3: My signal intensity for this compound is low and inconsistent. What are some potential reasons and solutions?
A3: Low and inconsistent signal intensity can be a frustrating issue. Here are some common causes and their solutions:
-
Suboptimal Ionization: this compound may ionize more efficiently with certain mobile phase additives. Experiment with adding 0.1% formic acid or ammonium formate to your mobile phase to enhance protonation.
-
Matrix Effects: Co-eluting compounds from your sample matrix (e.g., plasma, tissue extract) can suppress the ionization of your analyte. To address this, improve your sample preparation by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step. You can also try diluting your sample to reduce the concentration of interfering matrix components.
-
Analyte Instability: this compound, like other gingerols, may be susceptible to degradation.[3][4][5] Ensure your samples are stored at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[6] It is also advisable to keep the autosampler temperature low (e.g., 4°C).
-
Source Contamination: A dirty mass spectrometer source can lead to a significant drop in signal intensity. Perform regular source cleaning according to the manufacturer's recommendations.
Q4: I am having trouble with the recovery of this compound during sample preparation. What can I do?
A4: Low recovery is often due to inefficient extraction or analyte degradation. Consider the following:
-
Choice of Extraction Solvent: For plasma samples, protein precipitation with a solvent like acetonitrile is a common first step.[7] For more complex matrices, a liquid-liquid extraction with a solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) may be more effective.
-
pH Adjustment: The pH of your sample can influence the extraction efficiency of this compound. Experiment with adjusting the pH of your sample before extraction to ensure the analyte is in a neutral form for better partitioning into the organic solvent.
-
Evaporation and Reconstitution: If your protocol involves an evaporation step, be mindful of the temperature. High temperatures can lead to degradation. When reconstituting the dried extract, ensure the solvent is compatible with your LC mobile phase to prevent precipitation.
Experimental Protocols and Method Parameters
Sample Preparation from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Spiking: To a 100 µL aliquot of human plasma, add your internal standard and this compound standard solutions.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Method Parameters
The following table provides a starting point for developing your LC-MS/MS method. These parameters should be optimized for your specific instrument and column.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Method Validation and Performance
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for gingerol-like compounds. These values should be established for your specific assay.
Table 3: Typical Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
This compound has been reported to have anti-inflammatory effects by potentially inhibiting the IL-1β-mediated NLRP3 inflammasome pathway.[6]
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
References
- 1. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Chemical Properties of Edible and Medicinal Ginger by Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination and pharmacokinetics of [6]-gingerol in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diacetoxy-6-gingerdiol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Diacetoxy-6-gingerdiol derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route to this compound?
A1: The most common synthetic pathway involves a two-step process. First, the keto group of 6-gingerol is reduced to form 6-gingerdiol. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The resulting 6-gingerdiol, which contains two secondary hydroxyl groups, is then acetylated using an acetylating agent such as acetic anhydride in the presence of a base like pyridine to yield this compound.
Q2: Where can I source the starting material, 6-gingerol?
A2: 6-Gingerol can be purchased from commercial suppliers or extracted and purified from ginger (Zingiber officinale) rhizomes.[1][2] Purification from a crude extract can be performed using flash chromatography.[3]
Q3: What are the most critical steps in the synthesis of this compound derivatives?
A3: The two most critical steps are the reduction of 6-gingerol and the subsequent acetylation of 6-gingerdiol. The reduction step must be controlled to avoid side reactions, and the acetylation step requires careful management of stoichiometry and reaction conditions to ensure complete di-acetylation and minimize the formation of mono-acetylated byproducts.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the reduction and acetylation reactions. By comparing the spots of the starting material, product, and any intermediates, you can determine the extent of the reaction.
Experimental Protocols
Protocol 1: Synthesis of 6-Gingerdiol from 6-Gingerol
This protocol outlines the reduction of the keto group in 6-gingerol to form the corresponding diol.
Materials:
-
6-Gingerol
-
Ethanol (EtOH) or Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 6-gingerol (1.0 equivalent) in ethanol (10 mL per 100 mg of 6-gingerol) in a round-bottom flask.[3]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (approximately 3 equivalents) to the stirred solution.[3]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1 hour).[3]
-
Remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Add water to the residue and extract the aqueous phase with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 6-gingerdiol as an oil or solid.[3] The product is often a mixture of diastereomers.[3]
Protocol 2: Synthesis of this compound from 6-Gingerdiol
This protocol describes the acetylation of the two hydroxyl groups of 6-gingerdiol.
Materials:
-
6-Gingerdiol
-
Anhydrous pyridine
-
Acetic anhydride (Ac₂O)
-
Anhydrous dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 6-gingerdiol (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[4]
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (at least 2.0 equivalents per hydroxyl group, so a total of >4.0 equivalents) dropwise to the solution.[4]
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.[4]
-
Quench the reaction by the slow addition of dry methanol.[4]
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[4][5]
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.[4]
-
Purify the crude product by silica gel column chromatography.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 6-Gingerdiol | Incomplete reduction. | Increase the amount of NaBH₄ and/or the reaction time. Ensure the reaction is kept cool to prevent side reactions. |
| Decomposition of the product during work-up. | Use a gentle work-up procedure and avoid excessive heat during solvent evaporation. | |
| Incomplete Acetylation (Presence of Mono-acetylated Product) | Insufficient acetic anhydride. | Use a larger excess of acetic anhydride (e.g., 2.5 equivalents per hydroxyl group). |
| Short reaction time. | Increase the reaction time and monitor closely by TLC. | |
| Steric hindrance around one of the hydroxyl groups. | Consider adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[4] | |
| Low Yield of this compound | Hydrolysis of the ester product during work-up. | Ensure the work-up is performed without delay and that the organic phase is thoroughly dried before solvent evaporation. Avoid strongly acidic or basic conditions for prolonged periods. |
| Loss of product during purification. | Optimize the column chromatography conditions (e.g., solvent system, silica gel activity). | |
| Difficulty in Removing Pyridine | High boiling point of pyridine. | Co-evaporate with a higher boiling point, non-reactive solvent like toluene multiple times.[5] An alternative work-up involves washing the organic layer with an aqueous copper sulfate solution to complex with the pyridine. |
| Formation of Colored Impurities | Side reactions involving pyridine and acetic anhydride. | Ensure the reaction is performed at the recommended temperature and that high-purity, dry reagents are used. Pyridine can react with acetic anhydride to form byproducts. |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Incomplete Acetylation
Caption: Decision-making process for troubleshooting incomplete acetylation.
References
- 1. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: Diacetoxy-6-gingerdiol and 6-gingerol
For Immediate Release
This guide provides a detailed comparison of the biological efficacy of Diacetoxy-6-gingerdiol and 6-gingerol, two prominent bioactive compounds derived from ginger (Zingiber officinale). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, supported by available experimental data.
Introduction
Ginger has long been recognized for its medicinal properties, attributed to a variety of phenolic compounds. Among these, 6-gingerol is the most abundant and extensively studied, known for its anti-inflammatory, antioxidant, and anticancer effects.[1][2] this compound, another gingerol derivative, has emerged as a compound of interest with demonstrated anti-inflammatory and antioxidant properties.[3] This guide aims to juxtapose the current understanding of these two compounds to inform future research and therapeutic development.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and 6-gingerol from various in vitro studies. It is important to note that direct comparative studies are limited, and the presented data is collated from independent research with varying experimental conditions.
Table 1: Anti-Inflammatory and Cytoprotective Effects of this compound
| Parameter | Cell Line | Treatment/Concentration | Observed Effect | Reference |
| Cytotoxicity | Nucleus Pulposus Cells (NPCs) | 0-100 nM (24 or 48 h) | Not cytotoxic at concentrations ≤ 1 nM | [1] |
| Anabolism Markers (Col-2, Aggrecan) | IL-1β-stimulated NPCs | 0.5, 1 nM (24 h) | Increased expression | [4] |
| Catabolism Markers (ADAMTS-4, MMP3) | IL-1β-stimulated NPCs | 0.5, 1 nM (24 h) | Decreased expression | [4] |
| NLRP3 Binding Score | In silico docking | - | -30.64 kcal/mol | [1] |
| Pyroptosis Inhibition | IL-1β-stimulated NPCs | 0.5, 1 nM (24 h) | Inhibition of GSDMD, Caspase-1, IL-1β expression | [4] |
Table 2: Antioxidant and Anti-Inflammatory Efficacy of 6-gingerol
| Parameter | Assay/Cell Line | IC50 Value / Concentration | Observed Effect | Reference |
| DPPH Radical Scavenging | In vitro assay | 26.3 µM | Antioxidant activity | [5] |
| Superoxide Radical Scavenging | In vitro assay | 4.05 µM | Antioxidant activity | [5] |
| Hydroxyl Radical Scavenging | In vitro assay | 4.62 µM | Antioxidant activity | [5] |
| ROS Production | f-MLP-stimulated PMN | 6 µM | Significant inhibition of oxidative burst | [5] |
| Nitrite (NO) Production | LPS-induced RAW 264.7 cells | Dose-dependent | Inhibition of inflammatory mediator | [5] |
| Prostaglandin E2 (PGE2) Production | LPS-induced RAW 264.7 cells | Dose-dependent | Inhibition of inflammatory mediator | [5] |
| Cytotoxicity (HCT-116) | HCT-116 human colon cancer cells | 160.42 µM | Inhibition of cell growth | [6] |
| Cytotoxicity (H-1299) | H-1299 human lung cancer cells | 136.73 µM | Inhibition of cell growth | [6] |
Signaling Pathways and Mechanisms of Action
This compound
Recent studies have elucidated a key mechanism of action for this compound, focusing on its role in protecting the extracellular matrix of nucleus pulposus cells and mitigating intervertebral disc degeneration.[1][4] This is primarily achieved through the inhibition of the IL-1β-mediated NLRP3 inflammasome pathway.[1][4] Additionally, this compound has been shown to activate the Nrf2/HO-1 axis, which contributes to its antioxidant and cytoprotective effects, including the inhibition of pyroptosis.[4]
6-gingerol
The therapeutic effects of 6-gingerol are attributed to its modulation of a wide array of biological pathways.[1] Its anti-inflammatory action is largely mediated by the inhibition of pro-inflammatory transcription factors like NF-κB and the suppression of enzymes such as COX-2, leading to reduced production of inflammatory mediators.[3][7] The anticancer properties of 6-gingerol involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as the regulation of the cell cycle.[8][9]
Experimental Protocols
Isolation of this compound
This compound is typically isolated from the dichloromethane extract of ginger rhizomes (Zingiber officinale Roscoe).[1][10] The isolation process involves chromatographic techniques such as Sephadex LH-20, ODS, MCI, and silica gel column chromatography.[8] Structural elucidation is then performed using physicochemical and spectral analysis.[8]
Cell Culture and Treatment for this compound Efficacy Studies
Nucleus pulposus cells (NPCs) are cultured in DMEM/F-12 medium supplemented with fetal bovine serum and antibiotics. To model intervertebral disc degeneration, NPCs are stimulated with IL-1β (e.g., 20 ng/ml).[4] For treatment, this compound is added to the culture medium at desired concentrations (e.g., 0.5 nM and 1 nM) for a specified duration (e.g., 24 hours).[4]
Quantitative Real-Time PCR (qPCR)
Total RNA is extracted from treated and untreated cells, and cDNA is synthesized. qPCR is then performed to quantify the expression of target genes such as those for anabolic markers (Collagen II, Aggrecan) and catabolic markers (ADAMTS-4, MMP3).[4] Gene expression levels are normalized to a housekeeping gene like GAPDH.
Western Blot Analysis
Protein lysates from cell cultures are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., NLRP3, GSDMD, Caspase-1) and a loading control (e.g., GAPDH).[4] After incubation with a secondary antibody, the protein bands are visualized and quantified.[4]
Antioxidant Activity Assays for 6-gingerol
The antioxidant capacity of 6-gingerol is commonly assessed using various in vitro assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of 6-gingerol to scavenge the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance.[5]
-
Superoxide and Hydroxyl Radical Scavenging Assays: These assays measure the ability of 6-gingerol to neutralize superoxide and hydroxyl radicals, respectively, which are highly reactive oxygen species.[5]
Anti-Inflammatory Activity Assays for 6-gingerol
The anti-inflammatory effects of 6-gingerol are often evaluated by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays:
-
Nitrite (NO) and Prostaglandin E2 (PGE2) Production: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of 6-gingerol. The levels of NO (measured as nitrite in the culture medium) and PGE2 are then quantified.[5]
Experimental Workflow Diagram
Conclusion
Both this compound and 6-gingerol exhibit promising therapeutic properties, particularly in the context of inflammation and oxidative stress. 6-gingerol is a well-established multi-target compound with a broad spectrum of activities. This compound, while less studied, shows potent and specific activity in inhibiting the NLRP3 inflammasome pathway, suggesting its potential as a targeted therapeutic agent for inflammatory conditions like intervertebral disc degeneration.
The lack of direct comparative studies underscores a significant gap in the current literature. Future research should focus on head-to-head comparisons of these compounds in various in vitro and in vivo models to definitively establish their relative potency and therapeutic potential. Such studies will be crucial for guiding the development of novel ginger-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psecommunity.org [psecommunity.org]
- 8. This compound | CAS:143615-75-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Diacetoxy-6-gingerdiol and Other Natural Compounds in Modulating Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Diacetoxy-6-gingerdiol against other well-researched natural compounds: Curcumin, Resveratrol, and Quercetin. The information is compiled from various scientific studies to aid in research and development efforts in the field of inflammation.
Executive Summary
Inflammation is a complex biological response implicated in numerous chronic diseases. Natural compounds have emerged as promising candidates for the development of novel anti-inflammatory therapeutics due to their diverse mechanisms of action and favorable safety profiles. This compound, a derivative of a prominent bioactive compound from ginger, has shown potent anti-inflammatory effects. This guide delves into a comparative analysis of its efficacy against established natural anti-inflammatory agents, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data for this compound and other selected natural compounds against key inflammatory markers. It is important to note that direct comparative studies with this compound are limited; therefore, the data is compiled from various independent studies.
Table 1: Inhibition of Key Inflammatory Enzymes and Mediators
| Compound | Target | Assay System | IC50 Value |
| This compound | NLRP3 Inflammasome | Human Nucleus Pulposus Cells (in vitro) | Effective at 0.5-1 nM[1][2] |
| Curcumin | COX-2 | Human Colon Cancer Cells (HT-29) | ~15 µM |
| Resveratrol | COX-2 | Murine Macrophages (RAW 264.7) | ~2 µM[3] |
| Quercetin | COX-2 | Human Colon Adenocarcinoma Cells (Caco-2) | ~3.7 µM |
| 6-Gingerol | COX-2 | Mouse Skin (in vivo) | >50 µM[4] |
| Curcumin | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~6.2 µM |
| Resveratrol | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~21.7 µM |
| Quercetin | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~12.5 µM |
Note: IC50 values can vary depending on the specific experimental conditions and cell types used.
Table 2: Modulation of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | IC50 Value / Effective Concentration |
| This compound | IL-1β | Human Nucleus Pulposus Cells (in vitro) | Inhibition observed at 0.5-1 nM[1][2] |
| Curcumin | TNF-α | Human Monocytes (THP-1) | ~5 µM |
| Resveratrol | TNF-α | Murine Macrophages (RAW 264.7) | ~20 µM |
| Quercetin | TNF-α | Human Mast Cells (HMC-1) | ~10 µM |
| 6-Gingerol | TNF-α | Murine Peritoneal Macrophages | Inhibition observed[5] |
| Curcumin | IL-6 | Human Adipocytes | ~20 µM[3] |
| Resveratrol | IL-6 | Human Adipocytes | ~20 µM[3] |
| Quercetin | IL-6 | Human Mast Cells (HMC-1) | ~5 µM |
Signaling Pathways in Inflammation
The anti-inflammatory effects of these natural compounds are mediated through their interaction with various signaling pathways.
Caption: Overview of inflammatory signaling pathways and the points of intervention by natural compounds.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols can be adapted to compare the efficacy of this compound and other natural compounds.
NLRP3 Inflammasome Activation Assay
This assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines IL-1β and IL-18.
Caption: Experimental workflow for the NLRP3 inflammasome inhibition assay.
Detailed Protocol:
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate into macrophages, cells are seeded in 96-well plates and treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
Priming: After differentiation, the medium is replaced with fresh medium containing lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. The cells are incubated for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Following the priming step, the cells are washed and treated with various concentrations of the test compounds (this compound, Curcumin, Resveratrol, Quercetin) for 1 hour.
-
NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a second stimulus, such as ATP (5 mM) or Nigericin (10 µM), to the culture medium.
-
Incubation and Supernatant Collection: The cells are incubated for an additional 1-2 hours. After incubation, the cell culture supernatants are collected.
-
Quantification of IL-1β: The concentration of secreted IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-1β secretion is calculated for each concentration of the test compound relative to the vehicle-treated control. The IC50 value, the concentration at which 50% inhibition is observed, is then determined by non-linear regression analysis.
Nrf2/HO-1 Pathway Activation Assay
This assay determines the ability of a compound to activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Experimental workflow for the Nrf2/HO-1 activation assay.
Detailed Protocol:
-
Cell Culture: Murine macrophage cells (RAW 264.7) or human hepatoma cells (HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the test compounds for a duration of 6 to 24 hours.
-
Cell Lysis and Fractionation:
-
For Nrf2 Translocation: Nuclear and cytosolic protein fractions are prepared using a nuclear extraction kit according to the manufacturer's protocol.
-
For Total Protein and RNA: Whole-cell lysates are prepared for Western blot analysis of HO-1 and for RNA extraction using appropriate lysis buffers.
-
-
Western Blot Analysis:
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytosolic and whole-cell lysates).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative PCR (qPCR) Analysis:
-
Total RNA is extracted and reverse-transcribed into cDNA.
-
qPCR is performed using specific primers for Nrf2 target genes such as HMOX1 (for HO-1) and NQO1.
-
The relative mRNA expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: The fold-change in protein and mRNA expression is calculated relative to the vehicle-treated control to determine the effective concentration for Nrf2/HO-1 pathway activation.
Conclusion
This compound demonstrates significant anti-inflammatory potential, particularly through its potent inhibition of the NLRP3 inflammasome and activation of the Nrf2/HO-1 pathway at nanomolar concentrations[1][2]. While direct quantitative comparisons in the form of IC50 values against other well-known natural compounds like curcumin, resveratrol, and quercetin are not yet widely available, the existing data suggests it is a highly potent molecule. Curcumin, resveratrol, and quercetin have been more extensively studied, with a larger body of literature detailing their inhibitory effects on various inflammatory mediators, often in the micromolar range[3].
The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative studies, which are crucial for elucidating the relative potency and therapeutic potential of this compound. The distinct mechanisms of action of these compounds, as illustrated in the signaling pathway diagrams, highlight the multifaceted approach that natural products offer in the modulation of inflammatory responses. Further research into the quantitative efficacy and in vivo activity of this compound is warranted to fully establish its position in the landscape of natural anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalajrb.com [journalajrb.com]
- 5. cn.aminer.org [cn.aminer.org]
Diacetoxy-6-gingerdiol: A Comparative Analysis of its Efficacy in Modulating the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diacetoxy-6-gingerdiol's effectiveness in modulating the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Its performance is compared with other ginger-derived compounds and a well-established synthetic inhibitor, MCC950. This document synthesizes experimental data to offer a clear perspective on its potential as a therapeutic agent.
Introduction to NLRP3 Inflammasome Modulation
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is a hallmark of numerous chronic diseases, making it a prime target for therapeutic intervention. This compound, a compound isolated from ginger, has emerged as a potential modulator of this pathway.
Comparative Efficacy of NLRP3 Inflammasome Inhibitors
The following table summarizes the inhibitory activities of this compound and comparator compounds on the NLRP3 inflammasome. It is important to note the different experimental models and stimuli used, which can influence the observed efficacy.
| Compound | Target/Assay | Cell Type | Stimulus | Effective Concentration / IC50 | Reference(s) |
| This compound | Inhibition of NLRP3, Caspase-1, IL-1β expression | Nucleus Pulposus Cells | IL-1β | 0.5 - 1 nM | [1][2] |
| 6-Shogaol | Inhibition of IL-1β secretion | THP-1 Macrophages | LPS + ATP | Potent inhibition at 20 µM | [3] |
| 10-Gingerol | Inhibition of IL-1β secretion | THP-1 Macrophages | LPS + ATP | Significant inhibition at 20 µM | [3] |
| MCC950 | Inhibition of IL-1β release | Bone Marrow-Derived Macrophages | LPS + ATP | IC50: 7.5 nM |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Mechanism of Action: A Comparative Overview
This compound and other ginger-derived compounds appear to modulate the NLRP3 inflammasome through multiple mechanisms, often targeting both the initial "priming" signal and the subsequent "activation" signal.
-
This compound : In studies on nucleus pulposus cells, this compound has been shown to inhibit the expression of key inflammasome components—NLRP3, Caspase-1, and IL-1β—when stimulated by IL-1β.[1][4] This suggests an inhibitory effect on the signaling cascade that leads to inflammasome activation and subsequent inflammatory response.[1] One study also indicates that this compound may inhibit cellular pyroptosis and protect the cellular microenvironment by activating the Nrf2/HO-1 axis.[4]
-
Other Gingerols and Shogaols : Compounds like 6-shogaol have demonstrated a dual inhibitory action. They can suppress the priming step by inhibiting the NF-κB pathway, which reduces the expression of pro-IL-1β and NLRP3.[3] They also inhibit the activation step by decreasing the activity of caspase-1.[3] Generally, shogaols have been found to be more potent inhibitors than their corresponding gingerols.[3]
-
MCC950 : This synthetic molecule is a highly specific and potent inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, preventing its ATP-hydrolysis activity and subsequent oligomerization, which is a critical step for inflammasome assembly and activation. Its specificity for NLRP3 over other inflammasomes like NLRC4 and AIM2 makes it a valuable tool for research and a benchmark for novel inhibitors.
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions involved, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating potential inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway, involving priming and activation steps.
Caption: General experimental workflow for assessing NLRP3 inflammasome inhibitors.
Detailed Experimental Protocols
NLRP3 Inflammasome Activation in THP-1 Macrophages
-
Cell Culture and Differentiation : Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate them into macrophage-like cells, THP-1 cells are seeded in 96-well plates and treated with 100 nM phorbol-12-myristate-13-acetate (PMA) for 48-72 hours.
-
Priming (Signal 1) : After differentiation, the culture medium is replaced with fresh medium, and the cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment : Following priming, the cells are pre-incubated with various concentrations of this compound or other test compounds for 1 hour.
-
Activation (Signal 2) : The NLRP3 inflammasome is then activated by adding a second stimulus, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
-
Sample Collection : After the activation step, the cell culture supernatant is collected for cytokine analysis (ELISA) and LDH assay (pyroptosis). The cells are lysed to extract proteins for Western blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
-
Plate Preparation : A 96-well plate is coated with a capture antibody specific for human IL-1β and incubated overnight. The plate is then washed and blocked to prevent non-specific binding.
-
Sample Incubation : Collected cell culture supernatants and a series of IL-1β standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection : After washing, a biotinylated detection antibody is added, followed by an avidin-HRP conjugate.
-
Signal Development : A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Data Acquisition : The absorbance is read at 450 nm using a microplate reader. The concentration of IL-1β in the samples is determined by comparison to the standard curve.
Western Blot for Inflammasome Components
-
Protein Extraction and Quantification : Cell lysates are prepared using a lysis buffer containing protease inhibitors. The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated overnight with primary antibodies specific for NLRP3, ASC, and caspase-1 (both pro-form and cleaved form).
-
Secondary Antibody and Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates promising inhibitory effects on the NLRP3 inflammasome pathway, particularly in the context of IL-1β-induced inflammation in specialized cells like nucleus pulposus cells.[1] Its mechanism appears to involve the downregulation of key inflammasome components.[4] While direct quantitative comparisons with highly potent and specific inhibitors like MCC950 are challenging due to different experimental systems, the data suggests that this compound and related ginger compounds, such as 6-shogaol, are valuable natural products for further investigation in the development of novel anti-inflammatory therapeutics targeting the NLRP3 inflammasome.[3] Future studies employing standardized inflammasome activation models will be crucial to fully elucidate the comparative potency and therapeutic potential of this compound.
References
- 1. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diacetoxy-6-gingerdiol from Different Ginger Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diacetoxy-6-gingerdiol, a bioactive diarylheptanoid found in various ginger (Zingiber officinale) varieties. While direct quantitative comparisons of this compound across different named cultivars are limited in current scientific literature, this document synthesizes available qualitative data, presents comparative data on the major gingerol, 6-gingerol, as an illustrative example of varietal phytochemical differences, and details the known biological activities and relevant experimental protocols.
Introduction to this compound
This compound is a diarylheptanoid isolated from the rhizomes of Zingiber officinale Roscoe.[1][2] This compound, along with other gingerols and diarylheptanoids, contributes to the therapeutic properties of ginger. Notably, this compound has demonstrated significant anti-inflammatory and antioxidant effects.[1] Recent studies have highlighted its protective role in ameliorating intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway.[1]
Comparative Data on this compound and 6-gingerol
One study using Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD) identified this compound in both Korean and Ethiopian ginger varieties, indicating its presence across geographically distinct cultivars.[3] Another study isolated (3S,5S)-3,5-diacetoxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane, a form of this compound, from Chinese ginger.[4]
To illustrate the significant variation in phytochemical content that can occur between different ginger varieties, the following table summarizes the quantitative data for the most abundant and well-researched gingerol, 6-gingerol, from various cultivars. This highlights the importance of variety selection in research and drug development.
Table 1: Comparative Content of 6-gingerol in Different Ginger Varieties
| Ginger Variety/Region | 6-gingerol Content | Analytical Method | Reference |
| Variety from Northeast India (GV6) | Highest among 9 varieties studied | RP-HPLC | [5] |
| Variety from Northeast India (GV7) | Lowest among 9 varieties studied | RP-HPLC | [5] |
| Sample from Odisha, India (G-3) | 1.518 mg/ml | HPLC-DAD | [6] |
| Sample from Odisha, India (G-12) | 0.024 mg/ml | HPLC-DAD | [6] |
| Organic farming (Minas Gerais, Brazil) | 74.4 mg/100g | Not specified | [7] |
| Conventional farming (São Paulo, Brazil) | 27.0 mg/100g | Not specified | [7] |
Note: The values presented are extracted from different studies and may not be directly comparable due to variations in extraction methods, analytical techniques, and reporting units. However, the data clearly demonstrates significant quantitative differences in the content of a key bioactive compound among ginger varieties.
Metabolomics studies further support the concept of chemical signature variation based on geographical origin. For instance, a study comparing ginger from Ghana and China identified 16 differential metabolites, with six being key markers for discrimination.[8] Another study found that Korean ginger contained more 10-gingerol, while Peruvian ginger was richer in 6-gingerol and 8-gingerol.[9] These findings underscore the likelihood that this compound content also varies significantly among cultivars.
Biological Activity and Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the IL-1β-mediated NLRP3 inflammasome pathway.[1] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory responses. Its dysregulation is implicated in a variety of inflammatory diseases.
The signaling pathway is initiated by a priming signal, often through Toll-like receptors (TLRs), which leads to the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second activation signal then triggers the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, pro-inflammatory form, IL-1β.
Below is a diagram illustrating the experimental workflow for isolating and identifying diarylheptanoids like this compound from ginger rhizomes.
Below is a diagram of the IL-1β-mediated NLRP3 inflammasome signaling pathway, which is inhibited by this compound.
Experimental Protocols
While a specific, detailed protocol for the comparative quantification of this compound is not available, the following methodologies are based on the successful isolation, identification, and quantification of structurally similar diarylheptanoids and gingerols from Zingiber officinale.
Extraction of Diarylheptanoids
-
Sample Preparation: Fresh or dried ginger rhizomes are ground into a fine powder.
-
Solvent Extraction: The powdered rhizome is extracted with a suitable solvent such as dichloromethane[2] or methanol. Maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC): Fractions containing the compounds of interest are further purified using preparative HPLC or TLC to isolate pure this compound.
Identification and Structural Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF MS) is used to determine the exact mass and molecular formula of the isolated compound. Tandem MS (MS/MS) is used to study the fragmentation pattern for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure of this compound.
Quantitative Analysis by HPLC-DAD or LC-MS/MS
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is typical.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used for standard HPLC columns.
-
Detection: For HPLC-DAD, detection is typically set at a wavelength around 280 nm. For LC-MS/MS, specific parent and daughter ion transitions for this compound would be monitored in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Standard Preparation: A calibration curve is prepared using a purified and quantified standard of this compound at various concentrations.
-
Sample Analysis: The extracts from different ginger varieties are filtered and injected into the HPLC or LC-MS/MS system. The peak area of this compound in the samples is compared to the calibration curve to determine its concentration.
Conclusion
This compound is a promising bioactive compound found in Zingiber officinale with demonstrated anti-inflammatory properties. While its presence has been confirmed in different ginger varieties, there is a clear need for further research to quantify its concentration across a wider range of cultivars. The significant variation observed in the content of other gingerols, such as 6-gingerol, suggests that the concentration of this compound is also likely to be variety-dependent. Such quantitative data would be invaluable for the standardization of ginger extracts for research and the development of new therapeutic agents. The experimental protocols outlined here provide a foundation for researchers to pursue these much-needed comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Diarylheptanoids from the rhizomes of Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Gingerol contents of several ginger varieties of Northeast India and correlation of their antioxidant activity in respect to phenolics and flavonoids contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. repositorio.ufmg.br [repositorio.ufmg.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of Diacetoxy-6-gingerdiol: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the antioxidant capacity of Diacetoxy-6-gingerdiol, cross-validated with data from other prominent antioxidant assays. While direct quantitative data for this compound across multiple standardized assays remains limited in published literature, this guide provides a framework for comparison by examining structurally related compounds and common gingerols.
This compound, a gingerol found in the rhizomes of ginger (Zingiber officinale), has been noted for its anti-inflammatory and antioxidant properties[1][2]. Understanding its antioxidant efficacy requires cross-validation using various assays, each with a distinct mechanism of action. This guide synthesizes available data on related compounds to provide a comparative perspective.
Comparative Antioxidant Activity
To contextualize the antioxidant potential of this compound, this section presents data from various assays on structurally similar diarylheptanoids and other well-studied gingerols. The most common assays for evaluating antioxidant capacity are DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).
A structurally related diarylheptanoid, 3,5-diacetoxy-7-(3,4-dihydroxyphenyl)-1-(3,4-dihydroxyphenyl) heptane, has demonstrated notable antioxidant activity. In one study, it exhibited significant inhibition in both DPPH and superoxide scavenging assays[3]. For a broader comparison, the antioxidant activities of common gingerols and shogaols are presented below, as these compounds share a core phenolic structure crucial for antioxidant action.
| Compound | Assay | IC50 (µM) | Trolox Equivalent (TEAC) | Reference |
| [4]-Gingerol | DPPH | 23.07 µg/mL | - | [5] |
| ABTS | 5.35 µg/mL | - | [6] | |
| FRAP | - | - | ||
| [4]-Shogaol | DPPH | 7.61 µg/mL | - | [6] |
| ABTS | 7.05 µg/mL | - | [6] | |
| 3,5-diacetoxy-7-(3,4-dihydroxyphenyl)-1-(3,4-dihydroxyphenyl) heptane | DPPH | 76.01% inhibition at 50 µg/mL | - | [3] |
| Superoxide Scavenging | 35.43% inhibition at 50 µg/mL | - | [3] | |
| Vitamin C (Ascorbic Acid) | DPPH | - | - | [4] |
| Trolox | ABTS | - | 1.0 | [7] |
Note: IC50 values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) is another common measure, where a higher value signifies greater antioxidant potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key antioxidant assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH is prepared in methanol.
-
Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is monitored spectrophotometrically.
Protocol:
-
The ABTS radical cation is produced by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is recorded after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The absorbance of the colored product (ferrous-TPTZ complex) is measured at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change with a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.[4]
Visualizing the Workflow and Pathways
To better illustrate the experimental process and the potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for comparing antioxidant assays.
Caption: General mechanism of antioxidant action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant properties of gingerol related compounds from ginger | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Diacetoxy-6-gingerdiol: Bridging In Vitro Promise with In Vivo Potential
For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging path. Diacetoxy-6-gingerdiol, a gingerol isolated from Zingiber officinale Roscoe, has demonstrated significant anti-inflammatory and antioxidant properties in laboratory studies. This guide provides a comprehensive comparison of the current in vitro findings for this compound and juxtaposes them with in vivo data from closely related and more extensively studied ginger compounds, namely 6-gingerol and 6-shogaol. This comparative approach aims to offer a predictive outlook on the potential in vivo performance of this compound and to guide future research directions.
While direct in vivo validation for this compound is not yet available in published literature, the in vitro evidence strongly suggests its therapeutic potential, particularly in the context of inflammation and degenerative diseases. A pivotal study by Xi et al. (2024) has elucidated the compound's mechanism of action in protecting nucleus pulposus cells, the primary cell type in the intervertebral disc, from inflammatory damage.[1]
In Vitro Efficacy of this compound
Recent research has focused on the effects of this compound (D-6-G) in an in vitro model of intervertebral disc degeneration. The findings highlight its ability to counteract the inflammatory cascade initiated by interleukin-1β (IL-1β), a key cytokine implicated in the pathogenesis of this condition.
| Parameter | In Vitro Finding for this compound | Reference |
| Cell Type | Nucleus Pulposus Cells (NPCs) | Xi et al., 2024[1] |
| Inducer | Interleukin-1β (IL-1β) | Xi et al., 2024[1] |
| Key Target | NLRP3 Inflammasome | Xi et al., 2024[1] |
| Observed Effects | - Inhibition of IL-1β-mediated NLRP3 inflammasome activation.- Protection of the extracellular matrix (ECM).- Amelioration of intervertebral disc degeneration markers.- Anti-inflammatory and antioxidant effects. | Xi et al., 2024[1] |
Comparative In Vivo Data for Related Ginger Compounds
To contextualize the in vitro findings for this compound, this section presents in vivo data for 6-gingerol and 6-shogaol, which share structural similarities and biological activities, particularly in the modulation of inflammation and oxidative stress.
| Compound | Animal Model | Key Findings | Reference |
| 6-Gingerol | Dextran Sulfate Sodium (DSS)-induced colitis in mice | - Suppressed inflammatory mediators (IL-1β, TNF-α).- Prevented colonic oxidative damage.- Ameliorated colonic atrophy. | Ajayi et al.[2] |
| 6-Gingerol | Lipopolysaccharide (LPS)-induced acute lung injury in rats | - Suppressed NLRP3 inflammasome activation.- Attenuated oxidative stress and inflammation in lung tissue. | Li et al.[3][4] |
| 6-Shogaol | Carrageenan-induced paw edema in rats | - Reduced paw edema formation.- Inhibited leukocyte infiltration. | Bischoff-Kont & Fürst, 2021[5][6] |
| 6-Shogaol | Diethylnitrosamine (DEN)-induced hepatic damage in mice | - Upregulated antioxidant defense systems.- Attenuated elevation of liver damage markers. | Kim et al.[7] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound in vitro and a representative experimental workflow for in vivo studies of related compounds.
Caption: IL-1β-Mediated NLRP3 Inflammasome Pathway Inhibition.
References
- 1. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of 6-gingerol in dextran sulphate sodium-induced ulcerative colitis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Gingerol attenuates sepsis-induced acute lung injury by suppressing NLRP3 inflammasome through Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Shogaol-Rich Extract from Ginger Up-Regulates the Antioxidant Defense Systems in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Diacetoxy-6-gingerdiol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Diacetoxy-6-gingerdiol and its analogs, focusing on their anti-inflammatory and antioxidant properties. Due to a lack of extensive research on a systematic series of this compound analogs, this guide leverages data from closely related gingerols and their derivatives to infer potential SAR principles. All quantitative data is presented in structured tables, and detailed experimental protocols for key biological assays are provided. Signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Data Presentation: Comparative Biological Activities
While direct comparative data for a series of this compound analogs is limited, analysis of related gingerols provides insights into the structural features influencing their biological activity. The following tables summarize the available quantitative data for this compound and various gingerol analogs.
Table 1: Anti-inflammatory Activity of this compound and Gingerol Analogs
| Compound | Target/Assay | Activity (IC50/Binding Score) | Reference |
| This compound | NLRP3 | Binding Score: -30.64 kcal/mol | [1] |
| 6-Shogaol | NLRP3-mediated IL-1β secretion | Potent inhibitor (72.7% inhibition of pro-IL-1β expression) | [2] |
| 8-Shogaol | NLRP3-mediated IL-1β secretion | Potent inhibitor (70.8% inhibition of pro-IL-1β expression) | [2] |
| 10-Gingerol | NLRP3-mediated IL-1β secretion | Moderate inhibitor (62.9% inhibition of pro-IL-1β expression) | [2] |
| 8-Gingerol | NLRP3-mediated IL-1β secretion | Weak inhibitor (27.2% inhibition of pro-IL-1β expression) | [2] |
| 6-Gingerol | Angiotensin II type 1 receptor | IC50: 8.173 µM | [3] |
Table 2: Anti-platelet Aggregation Activity of Gingerol Analogs
| Compound | Inducer | Activity (IC50) | Reference |
| Gingerol | Arachidonic Acid | Concentration-dependent inhibition (0.5-20 µM) | [4] |
| 6-Gingerol | Arachidonic Acid | ~50 times weaker than potent derivatives | [5] |
| [4]-Shogaol | Arachidonic Acid | IC50: ~2-4 µM | [5] |
| [6]-Paradol | Arachidonic Acid | IC50: ~3-7 µM | [5] |
| Aspirin (Control) | Arachidonic Acid | IC50: ~22-50 times weaker than potent gingerol derivatives | [5] |
Table 3: Antioxidant Activity of Ginger Extracts and Analogs
| Compound/Extract | Assay | Activity (IC50) | Reference |
| Sun-dried ginger (Ethanol extract) | DPPH | IC50: 15.23 µg/mL | [7] |
| Oven-dried ginger (Ethanol extract) | DPPH | IC50: 22.10 µg/mL | [7] |
| Freeze-dried ginger (Ethanol extract) | DPPH | IC50: 22.25 µg/mL | [7] |
| 6-Gingerol | DPPH | High activity (88.93 ± 0.03%) | [8] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by targeting the NLRP3 inflammasome pathway. The diagrams below illustrate the key signaling cascades involved.
Caption: IL-1β-mediated NLRP3 inflammasome signaling pathway and its inhibition by this compound.
Caption: The Nrf2/HO-1 axis activation by this compound, leading to the inhibition of the NLRP3 inflammasome.
Experimental Workflows and Protocols
This section provides detailed methodologies for the key experiments cited in this guide, along with a generalized experimental workflow.
Caption: General experimental workflow for SAR studies of this compound and its analogs.
Experimental Protocols
1. NLRP3 Inflammasome Inhibition Assay
-
Cell Culture: Human or murine macrophage cell lines (e.g., THP-1 or J774A.1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or its analogs for 1 hour.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding a second stimulus, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 1 hour.
-
Measurement of IL-1β Secretion: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-1β secretion is calculated relative to the vehicle-treated control, and the IC50 value is determined.
2. DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM) and stored in the dark.
-
Sample Preparation: this compound and its analogs are dissolved in methanol at various concentrations. Ascorbic acid is used as a positive control.
-
Assay Procedure: In a 96-well plate, a small volume of the sample or control solution is mixed with the DPPH solution. The reaction mixture is incubated at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
3. Anti-platelet Aggregation Assay
-
Platelet Preparation: Human or rabbit platelet-rich plasma (PRP) is obtained by centrifuging whole blood collected in an anticoagulant. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.
-
Inhibitor Incubation: Platelets are pre-incubated with various concentrations of this compound or its analogs, or a vehicle control, for a specific time (e.g., 10-30 minutes) at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid (e.g., 100 µM), collagen (e.g., 2 µg/mL), or ADP (e.g., 10 µM).
-
Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmittance over time using a platelet aggregometer.
-
Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the maximal aggregation of the inhibitor-treated platelets to that of the vehicle-treated control. IC50 values are then determined.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 4. Antiplatelet effect of gingerol isolated from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gingerols and related analogues inhibit arachidonic acid-induced human platelet serotonin release and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Properties of Dried Ginger (Zingiber officinale Roscoe) var. Bentong - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginger Bioactives: A Comprehensive Review of Health Benefits and Potential Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diacetoxy-6-gingerdiol and Other Natural Compounds in the Management of Intervertebral Disc Degeneration
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
A growing body of preclinical evidence highlights the therapeutic potential of natural compounds in mitigating the complex pathology of intervertebral disc degeneration (IDD). This guide provides a comparative analysis of Diacetoxy-6-gingerdiol against other promising phytochemicals—Icariin, Acacetin, Dioscin, and Quercetin—offering a detailed examination of their mechanisms of action, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to inform future research and therapeutic strategies.
Intervertebral disc degeneration is a primary contributor to low back pain, characterized by the progressive breakdown of the extracellular matrix (ECM) of the nucleus pulposus (NP) and subsequent inflammatory responses. Current therapeutic options are often limited to symptomatic relief. The natural compounds discussed herein present novel opportunities for disease-modifying interventions by targeting key signaling pathways involved in inflammation, oxidative stress, and ECM homeostasis.
Comparative Efficacy and Mechanisms of Action
The following tables summarize the quantitative data from key preclinical studies, offering a direct comparison of the therapeutic effects of this compound and its alternatives on critical markers of IDD.
Table 1: Effect of Natural Compounds on Inflammatory Markers in Nucleus Pulposus Cells
| Compound | Target | Inducer | Concentration | Result | Study |
| This compound | NLRP3, Caspase-1, IL-1β | IL-1β (10 ng/mL) | 0.5, 1 nM | Dose-dependent decrease in protein expression | Xi H, et al. (2024)[1] |
| Icariin | iNOS, COX-2 | H₂O₂ (200 µM) | 10, 20, 40 µM | Dose-dependent decrease in protein expression | Hua W, et al. (2020)[2] |
| Acacetin | iNOS, COX-2 | TBHP (50 µM) | 0.3, 1 µM | Dose-dependent decrease in mRNA and protein expression | Wang H, et al. (2020)[3][4] |
| Dioscin | IL-6, TNF-α | IL-1β (10 ng/mL) | 1, 5, 10 µM | Dose-dependent decrease in mRNA expression | Ding et al. (2023)[5] |
| Quercetin | Cleaved-caspase 3 | TBHP (100 µM) | 60 µM | Significant decrease in protein expression | Wang D, et al. (2020)[6] |
Table 2: Effect of Natural Compounds on Extracellular Matrix Metabolism in Nucleus Pulposus Cells
| Compound | Target | Inducer | Concentration | Result | Study |
| This compound | Aggrecan, Collagen II | IL-1β (10 ng/mL) | 0.5, 1 nM | Dose-dependent increase in protein expression | Xi H, et al. (2024)[1] |
| MMP-3, MMP-13 | IL-1β (10 ng/mL) | 0.5, 1 nM | Dose-dependent decrease in protein expression | Xi H, et al. (2024)[1] | |
| Icariin | Aggrecan, Collagen II | H₂O₂ (200 µM) | 10, 20, 40 µM | Dose-dependent increase in protein expression | Hua W, et al. (2020)[2] |
| MMP-3, MMP-13 | H₂O₂ (200 µM) | 10, 20, 40 µM | Dose-dependent decrease in protein expression | Hua W, et al. (2020)[2] | |
| Acacetin | Aggrecan, Collagen II | TBHP (50 µM) | 0.3, 1 µM | Dose-dependent increase in protein expression | Wang H, et al. (2020)[3][4] |
| MMP-3, MMP-9, MMP-13 | TBHP (50 µM) | 0.3, 1 µM | Dose-dependent decrease in protein expression | Wang H, et al. (2020)[3][4] | |
| Dioscin | Aggrecan, Collagen II | IL-1β (10 ng/mL) | 1, 5, 10 µM | Dose-dependent increase in protein expression | Ding et al. (2023)[5] |
| MMP-3, MMP-13, ADAMTS-5 | IL-1β (10 ng/mL) | 1, 5, 10 µM | Dose-dependent decrease in protein expression | Ding et al. (2023)[5] | |
| Quercetin | Aggrecan | TBHP (100 µM) | 60 µM | Significant increase in protein expression | Wang D, et al. (2020)[6] |
| MMP-13 | TBHP (100 µM) | 60 µM | Significant decrease in protein expression | Wang D, et al. (2020)[6] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of these natural compounds are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and the general experimental workflow for their investigation.
Caption: Signaling pathway of this compound in nucleus pulposus cells.
Caption: General experimental workflow for in vitro studies.
Detailed Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the replication and extension of these findings.
1. Cell Culture and Treatment (Adapted from Xi H, et al., 2024; Wang H, et al., 2020; Wang D, et al., 2020)[1][3][4][6]
-
Cell Source: Human or rat nucleus pulposus cells are isolated from intervertebral disc tissue obtained from surgical procedures or animal models.
-
Culture Conditions: Cells are typically cultured in DMEM/F-12 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Degeneration: To mimic the degenerative microenvironment, cells are pre-treated with an inflammatory or oxidative stress inducer such as Interleukin-1 beta (IL-1β; 10 ng/mL), Tert-butyl hydroperoxide (TBHP; 50-100 µM), or Hydrogen Peroxide (H₂O₂; 200 µM) for a specified period (e.g., 24 hours).
-
Compound Treatment: The natural compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a defined duration, typically 24 to 48 hours, in the presence or absence of the inducer.
2. Western Blot Analysis (General Protocol)
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature. It is then incubated with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, Aggrecan, MMP-13, Nrf2, p-p38, SIRT1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
3. Quantitative Real-Time PCR (qRT-PCR) (General Protocol)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a commercial kit (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as the internal control.
4. Immunofluorescence (General Protocol)
-
Cell Preparation: Cells are seeded on glass coverslips, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are blocked with goat serum and then incubated with primary antibodies overnight at 4°C. After washing, they are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Nuclei are counterstained with DAPI.
-
Imaging: Images are captured using a fluorescence microscope.
Conclusion and Future Directions
This compound demonstrates potent anti-inflammatory and matrix-protective effects at nanomolar concentrations, primarily through the inhibition of the NLRP3 inflammasome and activation of the Nrf2 antioxidant pathway.[1] In comparison, other natural compounds such as Icariin, Acacetin, Dioscin, and Quercetin also exhibit significant therapeutic potential, albeit through varied, and sometimes overlapping, signaling pathways including MAPK, NF-κB, and SIRT1.[2][3][4][5][6]
This comparative guide underscores the promise of these natural compounds as therapeutic leads for IDD. Future research should focus on head-to-head comparison studies under standardized experimental conditions, investigation of synergistic effects, and the development of targeted delivery systems to enhance their efficacy and clinical translation. The detailed protocols provided herein serve as a valuable resource for researchers aiming to build upon these foundational studies.
References
- 1. This compound protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icariin protects human nucleus pulposus cells from hydrogen peroxide-induced mitochondria-mediated apoptosis by activating nuclear factor erythroid 2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acacetin Alleviates Inflammation and Matrix Degradation in Nucleus Pulposus Cells and Ameliorates Intervertebral Disc Degeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acacetin Alleviates Inflammation and Matrix Degradation in Nucleus Pulposus Cells and Ameliorates Intervertebral Disc Degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dioscin Attenuates Interleukin 1β (IL-1β)-Induced Catabolism and Apoptosis via Modulating the Toll-Like Receptor 4 (TLR4)/Nuclear Factor kappa B (NF-κB) Signaling in Human Nucleus Pulposus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin Suppresses Apoptosis and Attenuates Intervertebral Disc Degeneration via the SIRT1-Autophagy Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Diacetoxy-6-gingerdiol
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Diacetoxy-6-gingerdiol, including operational and disposal plans, to foster a secure laboratory environment.
Chemical and Physical Properties
This compound is a gingerol isolated from the rhizomes of ginger (Zingiber officinale Roscoe) with known anti-inflammatory and antioxidant effects.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.
| Property | Value |
| CAS Number | 143615-75-2 |
| Molecular Formula | C21H32O6 |
| Molecular Weight | 380.48 g/mol [2] |
| Appearance | Oil[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |
| Storage Conditions | Powder: -20°C; In solvent: -80°C[2] |
Hazard Identification and First Aid
According to the Global Harmonized System (GHS) classification, this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] Do NOT induce vomiting.[2] |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[2] |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields.[2] |
| Hand Protection | Protective gloves.[2] |
| Skin and Body | Impervious clothing.[2] |
| Respiratory | A suitable respirator should be used.[2] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure adequate ventilation in the work area.[2]
- Confirm that a safety shower and eye wash station are accessible.[2]
- Work within a certified chemical fume hood.
2. Donning Personal Protective Equipment (PPE):
- Wear a lab coat or impervious clothing.[2]
- Put on safety goggles with side-shields.[2]
- Wear appropriate chemical-resistant gloves.[2]
- If there is a risk of aerosol formation, use a suitable respirator.[2]
3. Handling and Use:
- Avoid contact with eyes, skin, and clothing.[2]
- Avoid inhalation of any dust or aerosols.[2]
- Do not eat, drink, or smoke when using this product.[2]
- Wash skin thoroughly after handling.[2]
4. Storage:
- Keep the container tightly sealed in a cool, well-ventilated area.[2]
- Store away from direct sunlight and sources of ignition.[2]
- For the powdered form, store at -20°C.[2]
- If dissolved in a solvent, store at -80°C.[1][2]
5. Accidental Release Measures:
- In case of a spill, use full personal protective equipment.[2]
- Avoid breathing vapors, mist, dust, or gas.[2]
- Ensure adequate ventilation.[2]
- Prevent the spill from entering drains or water courses.[2]
- Absorb solutions with a liquid-binding material like diatomite.[2]
- Decontaminate surfaces by scrubbing with alcohol.[2]
6. Disposal Plan:
- Dispose of the contents and container to an approved waste disposal plant.[2]
- Collect any spillage.[2]
- Avoid release to the environment.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
